Zectivimod
Description
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Properties
IUPAC Name |
1-[[1-chloro-6-[(3-chloro-1-propan-2-ylindazol-5-yl)methoxy]-3,4-dihydronaphthalen-2-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31Cl2N3O3/c1-17(2)33-25-8-3-18(13-24(25)27(30)31-33)16-36-22-6-7-23-20(14-22)4-5-21(26(23)29)15-32-11-9-19(10-12-32)28(34)35/h3,6-8,13-14,17,19H,4-5,9-12,15-16H2,1-2H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXISSRVOVRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)COC3=CC4=C(C=C3)C(=C(CC4)CN5CCC(CC5)C(=O)O)Cl)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623066-63-6 | |
| Record name | Zectivimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1623066636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZECTIVIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN1BKM029F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zectivimod's Mechanism of Action in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zectivimod (formerly LC51-0255) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under development for the treatment of autoimmune diseases, including ulcerative colitis.[1] Its therapeutic effect stems from its targeted interference with lymphocyte trafficking, a key process in the inflammatory cascade. This compound acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes within peripheral lymphoid organs and thereby reducing their infiltration into sites of inflammation. This guide provides a detailed technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Introduction: The Role of S1P1 in Lymphocyte Egress
The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the spleen) into the bloodstream and peripheral tissues is a tightly regulated process crucial for immune surveillance. A key regulator of this process is the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid mediator present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides lymphocytes out of lymphoid tissues where S1P concentrations are low.
This egress is mediated by the S1P1 receptor, a G protein-coupled receptor expressed on the surface of lymphocytes. When lymphocytes in a lymph node are exposed to the S1P gradient, the S1P1 receptor is activated, initiating signaling cascades that promote cell migration out of the lymph node and into circulation.
This compound's Molecular Mechanism of Action
This compound is a potent and selective agonist of the S1P1 receptor.[1][2] Upon binding to the S1P1 receptor on lymphocytes, this compound triggers a cascade of intracellular events that paradoxically leads to the functional antagonism of the receptor.
S1P1 Receptor Internalization and Degradation
The binding of this compound to the S1P1 receptor induces its rapid and sustained internalization from the cell surface.[2] This process, mediated by the β-arrestin pathway, removes the receptor from the cell membrane, rendering the lymphocyte unresponsive to the endogenous S1P gradient. The internalized receptor is subsequently targeted for degradation. This functional antagonism effectively traps lymphocytes within the peripheral lymphoid organs, preventing their egress into the systemic circulation.
Signaling Pathway
The binding of this compound to the S1P1 receptor activates intracellular signaling pathways. The following diagram illustrates the key steps in this process.
Pharmacodynamic Effects on Lymphocyte Trafficking
The primary pharmacodynamic effect of this compound is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood. This reduction is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs.
Quantitative Data from Phase I Clinical Studies
A Phase I, randomized, double-blind, placebo-controlled, multiple-dosing, dose-escalation study in healthy male subjects demonstrated a dose-dependent reduction in ALC following daily administration of this compound for 21 days.[3]
| This compound Dose | Mean Maximum Change in ALC from Baseline (%) (± SD) |
| Placebo | -31.57 (± 11.17) |
| 0.25 mg | -61.84 (± 14.70) |
| 0.5 mg | -76.70 (± 5.60) |
| 1.0 mg | -82.12 (± 3.68) |
| 1.5 mg | -85.30 (± 6.41) |
| 2.0 mg | -87.98 (± 3.50) |
Data from a multiple-dose study in healthy volunteers.
Pharmacokinetic analysis from a single-dose study revealed that the systemic exposure to this compound (as measured by AUC) increased in a dose-proportional manner, and the half-life ranged from 72.2 to 134.0 hours, supporting a once-daily dosing regimen.
Experimental Protocols
The following sections describe the general methodologies for key experiments relevant to characterizing the mechanism of action of S1P1 receptor modulators like this compound.
S1P1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the S1P1 receptor.
Objective: To quantify the binding of this compound to the S1P1 receptor, typically by determining the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). While specific quantitative data for this compound is not publicly available, it is described as a "potent" S1P1 modulator.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A radiolabeled ligand that binds to the S1P1 receptor (e.g., [³³P]-S1P) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
References
The Pharmacodynamics of Zectivimod on Lymphocyte Count: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zectivimod (formerly LC51-0255) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that induces a dose-dependent and reversible reduction in peripheral blood lymphocyte counts. This technical guide provides an in-depth overview of the pharmacodynamics of this compound on lymphocyte populations, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data from clinical and preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of immunology and drug development.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral therapeutics that have shown efficacy in the treatment of various autoimmune diseases.[1][2] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor, which plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[2][3] By promoting the internalization and degradation of S1P1 receptors on lymphocytes, these modulators effectively trap these immune cells within the lymph nodes, leading to a reduction in the number of circulating lymphocytes available to mediate inflammatory responses in peripheral tissues.[1]
This compound is a novel, selective S1P1 receptor modulator. Early clinical studies have demonstrated its potential to induce a significant, dose-dependent, and reversible lymphopenia, a key pharmacodynamic marker for this class of drugs. This guide will delve into the specifics of this compound's effects on lymphocyte counts, the underlying molecular mechanisms, and the experimental approaches to study these phenomena.
Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration
The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the blood and lymph is a tightly regulated process governed by a chemotactic gradient of S1P. Lymphocytes express S1P1, a G protein-coupled receptor, on their surface. The high concentration of S1P in the blood and lymph compared to the lymphoid tissues acts as a signal for lymphocyte egress.
This compound, as a selective S1P1 modulator, binds to this receptor and triggers its internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the S1P gradient, preventing their exit from the lymphoid organs. The sequestration of lymphocytes within the lymph nodes leads to a reduction in the absolute lymphocyte count (ALC) in the peripheral circulation.
Figure 1: this compound's Mechanism of Action on S1P1 Receptor. This diagram illustrates how this compound binding to the S1P1 receptor on a lymphocyte leads to receptor internalization, thereby blocking the S1P-gradient-driven egress of the lymphocyte from the lymph node.
Pharmacodynamic Effects on Lymphocyte Count
Clinical trials in healthy volunteers have provided quantitative data on the dose-dependent effects of this compound on the absolute lymphocyte count (ALC).
Single-Dose Administration
A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy subjects who received a single oral dose of this compound (0.25, 0.5, 1, 2, or 4 mg) or a placebo.
Table 1: Effect of Single-Dose this compound on Absolute Lymphocyte Count (ALC)
| Dose Group | Maximum Mean Reduction in ALC from Baseline | Time to Nadir | Reversibility |
| 0.25 mg | Not specified | Not specified | Reversible |
| 0.5 mg | Not specified | Not specified | Reversible |
| 1 mg | Not specified | Not specified | Reversible |
| 2 mg | Dose-dependent reduction | Not specified | Reversible |
| 4 mg | Dose-dependent reduction | Not specified | Reversible |
Note: Specific percentage reductions were not detailed in the provided search results, but a clear dose-dependent trend was reported.
Multiple-Dose Administration
In a separate study, healthy volunteers received daily oral doses of this compound (0.25, 0.5, 1, or 2 mg) for 21 days. This study confirmed the dose-dependent reduction in lymphocyte counts.
Table 2: Effect of Multiple-Dose this compound on Absolute Lymphocyte Count (ALC)
| Dose Group (daily) | Observation |
| 0.25 mg | Dose-dependent reduction in lymphocyte counts. |
| 0.5 mg | Dose-dependent reduction in lymphocyte counts. |
| 1 mg | Dose-dependent reduction in lymphocyte counts. |
| 2 mg | Dose-dependent reduction in lymphocyte counts. |
Note: The results consistently showed a dose-dependent reduction in lymphocyte counts with daily administration.
Effects on Lymphocyte Subsets
While specific data on the effect of this compound on lymphocyte subsets are not yet publicly available, studies with other selective S1P1 modulators provide insights into the expected effects. These agents typically cause a more profound reduction in naive and central memory T cells, as well as B cells, which express the C-C chemokine receptor type 7 (CCR7) and are the primary populations that recirculate through lymph nodes. Effector memory T cells, which are important for peripheral immune surveillance, are largely spared as they do not typically recirculate through lymph nodes.
Experimental Protocols
The following sections describe the general methodologies employed in clinical trials to assess the pharmacodynamics of S1P modulators on lymphocyte counts.
Clinical Trial Design
A typical first-in-human study for an S1P modulator like this compound is a randomized, double-blind, placebo-controlled, single-ascending and multiple-ascending dose study in healthy volunteers.
Figure 2: Clinical Trial Workflow for Pharmacodynamic Assessment. This flowchart outlines the key stages of a clinical trial designed to evaluate the effects of a drug like this compound on lymphocyte counts.
Lymphocyte Enumeration by Flow Cytometry
Objective: To determine the absolute counts of total lymphocytes and various lymphocyte subsets in peripheral blood.
Methodology:
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Blood Collection: Whole blood samples are collected in EDTA-containing tubes at predefined time points before and after drug administration.
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Sample Preparation: A defined volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting specific cell surface markers (e.g., CD45 for all leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, and CD56 for NK cells).
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Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a commercial lysing solution.
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Data Acquisition: Samples are acquired on a calibrated flow cytometer. A known number of fluorescent beads are often added to each sample to allow for the calculation of absolute cell counts.
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Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different lymphocyte populations. Absolute counts are calculated using the bead count and the volume of blood analyzed.
Representative Flow Cytometry Panel:
| Marker | Fluorochrome | Target Cell Population |
| CD45 | PerCP-Cy5.5 | All Leukocytes |
| CD3 | APC | T Cells |
| CD4 | FITC | Helper T Cells |
| CD8 | PE-Cy7 | Cytotoxic T Cells |
| CD19 | PE | B Cells |
| CD56 | APC-H7 | Natural Killer (NK) Cells |
| CCR7 | BV421 | Naive/Central Memory T Cells |
| CD45RA | BV510 | Naive T Cells |
Conclusion
This compound is a selective S1P1 receptor modulator that has demonstrated a clear dose-dependent and reversible reduction in absolute lymphocyte counts in early-phase clinical trials. This pharmacodynamic effect is consistent with its mechanism of action, which involves the sequestration of lymphocytes in secondary lymphoid organs. Further studies are needed to fully characterize the effects of this compound on various lymphocyte subsets and to establish its clinical efficacy and safety in patients with autoimmune diseases. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other S1P receptor modulators.
References
In Vitro Characterization of Zectivimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zectivimod (also known as LC510255 or LR19019) is an orally available, small molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Developed by LG Chem, it is currently under investigation for the treatment of autoimmune and chronic inflammatory diseases.[1][2] This document provides a technical overview of the in vitro characterization of this compound's activity, focusing on its mechanism of action, key experimental protocols for its assessment, and the underlying signaling pathways.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, cell migration, and endothelial barrier function. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs.[3][4] By acting as an agonist and promoting the internalization and degradation of the S1P1 receptor, this compound functionally antagonizes this process, leading to the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes. This mechanism underlies its potential therapeutic efficacy in immune-mediated disorders.
Mechanism of Action: S1P1 Receptor Modulation
This compound is a sphingosine 1 phosphate receptor agonist. Its primary mechanism of action is the modulation of the S1P1 receptor. As an agonist, this compound binds to and activates the S1P1 receptor, initiating a downstream signaling cascade. A key consequence of this activation is the recruitment of β-arrestin to the intracellular domain of the receptor. This, in turn, leads to receptor internalization and its subsequent degradation, effectively removing it from the cell surface. The loss of surface S1P1 receptors on lymphocytes prevents them from responding to the natural S1P gradient, thereby inhibiting their egress from lymphoid tissues.
Signaling Pathway Diagram
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
In Vitro Activity Data
Quantitative in vitro characterization is essential to determine the potency and selectivity of a compound like this compound. While specific proprietary data for this compound is not publicly available, the following tables represent the types of data that would be generated in such studies.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| S1P1 | Data not publicly available |
| S1P2 | Data not publicly available |
| S1P3 | Data not publicly available |
| S1P4 | Data not publicly available |
| S1P5 | Data not publicly available |
Table 2: Functional Potency
| Assay Type | Receptor Subtype | Potency (EC50) [nM] |
| GTPγS Binding | S1P1 | Data not publicly available |
| β-Arrestin Recruitment | S1P1 | Data not publicly available |
| Calcium Mobilization | S1P3 | Data not publicly available |
Key Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize S1P1 receptor agonists like this compound. These protocols are based on established methods for similar compounds.
Radioligand Binding Assay
This assay determines the binding affinity of this compound for S1P receptor subtypes. It involves a competitive binding experiment using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for S1P receptors.
Materials:
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Cell membranes prepared from cell lines overexpressing human S1P receptor subtypes (e.g., CHO-K1 or HEK293 cells).
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Radioligand (e.g., [³H]-S1P or a subtype-selective radiolabeled antagonist).
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This compound test compound.
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Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
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Scintillation cocktail and vials.
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Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of a non-labeled S1P receptor agonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
GTPγS Functional Assay
This assay measures the functional potency of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon S1P1 receptor activation.
Objective: To determine the EC50 of this compound in stimulating G protein activation.
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[³⁵S]GTPγS.
-
This compound test compound.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
Protocol:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with GDP in the assay buffer.
-
Add the [³⁵S]GTPγS and varying concentrations of this compound to the membrane suspension.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by filtration and wash the filters.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.
Objective: To determine the EC50 of this compound for inducing β-arrestin recruitment.
Materials:
-
A cell line engineered to co-express the S1P1 receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation, such as DiscoveRx PathHunter® or Promega NanoBiT® technology).
-
This compound test compound.
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Cell culture medium and reagents.
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Detection reagents specific to the assay technology.
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Luminometer or fluorescence plate reader.
Protocol:
-
Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
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Measure the luminescence or fluorescence signal.
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Plot the signal against the concentration of this compound to determine the EC50 value.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Characterization of an S1P1 Agonist.
Conclusion
This compound is a promising S1P1 receptor agonist with potential for the treatment of various autoimmune and inflammatory conditions. Its in vitro characterization relies on a suite of well-established assays to determine its binding affinity, functional potency, and selectivity. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and professionals involved in the development and evaluation of this compound and other S1P receptor modulators. While specific quantitative data for this compound remains proprietary, the methodologies outlined here are fundamental to its preclinical assessment.
References
- 1. This compound - LG Chem - AdisInsight [adisinsight.springer.com]
- 2. This compound (LR19019) / LG Chem, TransThera Biosci [delta.larvol.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Zectivimod's Role in Modulating Endothelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the effects of Zectivimod, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, on endothelial barrier function. While direct studies on this compound are emerging, this paper extrapolates its function based on the well-established role of S1P1 agonism in maintaining vascular integrity. The guide will detail the molecular mechanisms, summarize key quantitative data from analogous S1P1 agonists, provide comprehensive experimental protocols for assessing endothelial permeability, and present visual diagrams of the core signaling pathways and experimental workflows.
Introduction: this compound and Endothelial Barrier Integrity
This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor predominantly expressed on endothelial cells and lymphocytes.[1][2] The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, regulating the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[3] Disruption of this barrier is a hallmark of various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome.[3]
S1P1 signaling plays a pivotal role in the maintenance of endothelial barrier function.[1] Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic agonists like this compound, enhances the barrier-promoting properties of the endothelium. This is achieved through the stabilization of adherens junctions and tight junctions, the primary structures governing paracellular permeability.
Molecular Mechanism of Action: The S1P1 Signaling Pathway
Activation of the S1P1 receptor by this compound initiates a signaling cascade that strengthens the endothelial barrier. This process primarily involves the Gαi subunit of the heterotrimeric G protein.
Key signaling events include:
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Rac1 Activation: S1P1 activation leads to the activation of the small GTPase Rac1. Activated Rac1 promotes the peripheral localization of key junctional proteins.
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Adherens Junction Stabilization: Rac1 activation facilitates the translocation and stabilization of VE-cadherin at the cell-cell junctions. This enhances homotypic interactions between adjacent endothelial cells, effectively "sealing" the paracellular space.
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Cortical Actin Reorganization: The signaling cascade also induces the reorganization of the actin cytoskeleton, leading to the formation of a cortical actin ring that further reinforces the cell junctions.
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Counteracting Permeability-Inducing Factors: S1P1 signaling can antagonize the effects of inflammatory mediators like thrombin and VEGF, which are known to disrupt endothelial barrier function.
Quantitative Effects of S1P1 Agonists on Endothelial Barrier Function
While specific quantitative data for this compound is not yet widely published, studies on other selective S1P1 agonists provide a strong indication of its potential efficacy. The primary methods for quantifying endothelial barrier function are Transendothelial Electrical Resistance (TEER) and permeability assays using fluorescent tracers.
| S1P1 Agonist | Experimental Model | Assay | Key Findings | Reference |
| CYM-5442 | Human Umbilical Vein Endothelial Cells (HUVECs) | ECIS (TEER) | Prevented loss of barrier function induced by IC-activated neutrophils. | |
| SEW-2871 | Rat Mesenteric Venules | Hydraulic Conductivity (Lp) | Attenuated PAF-induced increases in microvessel permeability. | |
| SAR247799 | Mouse Model of Colitis | In vivo vascular permeability | Attenuated colonic vascular permeability in colitis mice. |
Table 1: Summary of quantitative data from studies on S1P1 agonists.
Detailed Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
TEER is a non-invasive method to measure the electrical resistance across an endothelial monolayer, providing a real-time assessment of barrier integrity.
Materials:
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Endothelial cells (e.g., HUVECs, human brain microvascular endothelial cells)
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Cell culture medium and supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
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24-well plates
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EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes (STX2) or an automated ECIS system.
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Sterile PBS
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell® inserts at a high density to ensure the formation of a confluent monolayer.
-
Culture: Culture the cells for 2-4 days, or until a stable, high TEER value is achieved. Change the medium in both the apical and basolateral chambers every 48 hours.
-
Treatment: Once a stable baseline TEER is established, treat the cells with this compound at various concentrations. A vehicle control should be included. To assess the protective effects, cells can be co-treated with an inflammatory stimulus (e.g., TNF-α, thrombin) and this compound.
-
Measurement:
-
Equilibrate the plate to room temperature for 15-20 minutes before measurement, as TEER is temperature-sensitive.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
-
Calculation:
-
Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell-covered insert.
-
Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm².
-
Endothelial Permeability (FITC-Dextran) Assay
This assay measures the passage of a fluorescently labeled macromolecule (FITC-Dextran) across the endothelial monolayer, providing a direct measure of paracellular permeability.
Materials:
-
Confluent endothelial monolayers on Transwell® inserts (prepared as in the TEER protocol)
-
FITC-Dextran (e.g., 40 kDa or 70 kDa)
-
Phenol red-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare endothelial monolayers in Transwell® inserts as described for the TEER assay.
-
Treatment: Treat the cells with this compound and/or an inflammatory stimulus as required for the experiment.
-
Tracer Addition: After the treatment period, replace the medium in the apical chamber with phenol red-free medium containing FITC-Dextran (e.g., 1 mg/mL). The basolateral chamber should contain phenol red-free medium without the tracer.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Sample Collection: After incubation, collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
Analysis: The amount of FITC-Dextran that has passed into the basolateral chamber is proportional to the permeability of the endothelial monolayer. A standard curve can be used to quantify the concentration.
Conclusion
This compound, as a selective S1P1 agonist, is poised to be a significant modulator of endothelial barrier function. By activating the S1P1 signaling pathway, it is expected to enhance vascular integrity and mitigate the vascular leakage associated with inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other S1P1 agonists in the context of endothelial biology and drug development. Further research focusing directly on this compound will be crucial to fully elucidate its therapeutic potential.
References
- 1. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Enhanced endothelial barrier function by monoclonal antibody activation of vascular endothelial cadherin - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking of LC51-0255 with the S1P1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific molecular docking studies for LC51-0255 are not publicly available. This guide provides a comprehensive overview based on the known pharmacology of LC51-0255, the established structure and function of the S1P1 receptor, and representative molecular docking protocols for other S1P1 receptor modulators.
Introduction to LC51-0255 and the S1P1 Receptor
LC51-0255 is a potent, selective, and orally available sphingosine-1-phosphate 1 (S1P1) receptor modulator developed by LG Chem.[1][2] It is under investigation for the treatment of autoimmune diseases, including ulcerative colitis.[2][3] The mechanism of action for S1P1 receptor modulators involves the inhibition of lymphocyte egress from secondary lymphoid organs.[4] This results in a reduced number of circulating lymphocytes in the peripheral blood, thereby mitigating the autoimmune response.
The S1P1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes. When activated by its endogenous ligand, sphingosine-1-phosphate (S1P), or by agonists like LC51-0255, the S1P1 receptor is internalized and degraded. This process renders lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes, effectively trapping them and preventing their migration to sites of inflammation.
Quantitative Data
While specific binding affinity data from molecular docking of LC51-0255 is not available in the public domain, preclinical data from in vitro assays provide insight into its potency and selectivity.
| Compound | Parameter | S1P1 Receptor | S1P3 Receptor | S1P5 Receptor | Assay Type | Reference |
| LC51-0255 | EC50 | 21.38 nM | >10,000 nM | 501.19 nM | Ca2+ Mobilization Assay |
S1P1 Receptor Signaling Pathway
The binding of an agonist, such as S1P or LC51-0255, to the S1P1 receptor initiates a signaling cascade. This pathway primarily involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects that regulate cell migration.
Experimental Protocol: Molecular Docking of an S1P1 Receptor Modulator
The following is a representative protocol for performing molecular docking of a small molecule modulator with the S1P1 receptor, based on common practices for GPCRs.
Preparation of the S1P1 Receptor Structure
-
Obtain Crystal Structure: Download the X-ray crystal structure of the human S1P1 receptor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3V2W.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or non-essential ions from the PDB file.
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Energy minimize the structure to relieve any steric clashes.
-
Preparation of the Ligand (LC51-0255)
-
Generate 3D Structure: Obtain the 2D structure of LC51-0255 and convert it to a 3D conformation using a molecular modeling software like ChemDraw or MarvinSketch.
-
Ligand Optimization:
-
Perform a conformational search to identify the lowest energy conformer of the ligand.
-
Assign partial charges to the ligand atoms (e.g., using Gasteiger charges).
-
Molecular Docking Simulation
-
Define the Binding Site: The binding site of the S1P1 receptor is located within the transmembrane helices. Key residues known to be involved in the binding of S1P and other modulators include Glu121 and Arg292. The docking grid box should be centered on this pocket, with dimensions sufficient to accommodate the ligand.
-
Docking Algorithm: Employ a suitable docking program such as AutoDock, GOLD, or Glide. These programs use algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis:
-
The docking program will generate multiple possible binding poses for the ligand, each with a corresponding binding energy score.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze the interactions between the best-ranked pose and the receptor, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues.
-
Post-Docking Analysis
-
Molecular Dynamics (MD) Simulation: To further validate the stability of the docked complex, perform an MD simulation. This will provide insights into the dynamic behavior of the ligand-receptor interaction over time in a simulated physiological environment.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
References
An In-depth Technical Guide on the Cellular Pathways Modulated by Zectivimod
Executive Summary: Zectivimod is an orally administered small molecule in clinical development for the treatment of inflammatory diseases, including ulcerative colitis and atopic dermatitis.[1] It functions as a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] This mechanism of action leads to the modulation of lymphocyte trafficking, which is a key driver of inflammation in various autoimmune disorders. This guide provides a detailed overview of the S1PR1 signaling pathway, the functional consequences of its modulation by this compound, representative quantitative data on receptor engagement and physiological response, and detailed protocols for key experimental assays used to characterize S1P receptor agonists.
Introduction to this compound and the S1P Receptor Axis
This compound (also known as LC51-0255) is a new chemical entity developed by LG Chem that targets the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating the movement of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes, into the bloodstream and lymphatic system.[3]
The egress of lymphocytes from lymph nodes is dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes expressing S1PR1 on their surface are drawn out of the lymph nodes toward this higher S1P concentration. By acting as an S1PR1 agonist, this compound induces the internalization and degradation of the receptor on lymphocytes. This renders the cells unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration to sites of inflammation, thereby producing a potent anti-inflammatory effect. Clinical studies have demonstrated that this compound administration leads to a dose-dependent and reversible reduction in peripheral lymphocyte counts.
Disclaimer: Specific preclinical binding and potency data for this compound are not publicly available. The quantitative data and protocols presented in this guide are representative examples for a typical selective S1PR1 agonist and are intended to illustrate the standard methods used for characterization.
The S1PR1 Signaling Pathway and this compound's Mechanism of Action
S1PR1 couples primarily to the Gαi subunit of the heterotrimeric G protein complex. Activation of the receptor by its endogenous ligand, S1P, or an agonist like this compound, initiates a downstream signaling cascade. However, the therapeutic effect of this compound is not derived from this acute signaling, but rather from the chronic receptor activation that leads to its internalization and functional antagonism.
Mechanism of S1PR1-Mediated Lymphocyte Sequestration:
-
Agonist Binding: this compound binds to S1PR1 on the surface of lymphocytes.
-
Receptor Activation & Internalization: This binding activates the receptor, which is then phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation targets the receptor for internalization into the cell.
-
Functional Antagonism: Continuous exposure to an agonist like this compound leads to sustained internalization and eventual degradation of S1PR1, significantly reducing the number of receptors on the cell surface.
-
Loss of Egress Signal: With greatly diminished S1PR1 expression, lymphocytes within the lymph nodes can no longer sense the S1P gradient in the blood and lymph.
-
Lymphocyte Sequestration: Unable to egress, the lymphocytes are trapped and sequestered within the secondary lymphoid organs.
-
Peripheral Lymphopenia & Anti-Inflammatory Effect: The retention of lymphocytes in lymphoid tissues results in a profound, yet reversible, reduction of circulating lymphocytes in the peripheral blood (lymphopenia). This prevents the infiltration of autoreactive lymphocytes into inflamed tissues, thus mitigating the inflammatory response.
Caption: this compound's mechanism of action on the S1PR1 pathway.
Quantitative Data (Representative)
The following tables summarize representative quantitative data for a selective S1PR1 agonist, illustrating the typical potency and in vivo effects expected from a compound like this compound.
Table 1: Representative In Vitro Pharmacology of a Selective S1PR1 Agonist
| Parameter | Assay Type | Species | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
|---|---|---|---|---|---|---|---|
| Binding Affinity (Ki, nM) | Radioligand Binding | Human | 0.5 | >10,000 | 1,500 | >10,000 | 8,000 |
| Functional Potency (EC50, nM) | GTPγS Binding | Human | 0.8 | >10,000 | 2,500 | >10,000 | >10,000 |
Table 2: Representative In Vivo Pharmacodynamic Effect on Peripheral Blood Lymphocytes
| Dose (mg/kg, oral) | Species | Time Point | Mean Lymphocyte Count (% of Vehicle) |
|---|---|---|---|
| 0.1 | Rat | 24 hours | 65% |
| 0.3 | Rat | 24 hours | 40% |
| 1.0 | Rat | 24 hours | 22% |
| 3.0 | Rat | 24 hours | 18% |
Experimental Protocols
Detailed methodologies are crucial for the characterization of S1PR1 modulators. Below are representative protocols for key in vitro and in vivo assays.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1PR1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1PR1.
-
Radioligand: [³²P]S1P or a suitable tritiated agonist/antagonist.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test Compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled S1P (e.g., 10 µM).
-
96-well glass fiber filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Dilute S1PR1 membranes in ice-cold assay buffer to a final concentration of 1-2 µg protein per well.
-
In a 96-well plate, add 50 µL of test compound dilutions. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of non-specific control.
-
Add 50 µL of the diluted S1PR1 membrane preparation to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the binding reaction by adding 50 µL of [³²P]S1P (final concentration ~0.1-0.2 nM).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filter plate.
-
Wash each well 4-5 times with ice-cold wash buffer (assay buffer without BSA).
-
Dry the filter plate for 30-60 minutes at 50°C.
-
Add scintillant and measure the filter-bound radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins following receptor activation.
Materials:
-
S1PR1-expressing cell membranes.
-
[³⁵S]GTPγS radiolabel.
-
GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test Compound (e.g., this compound) at various concentrations.
-
Basal control (buffer) and positive control (saturating concentration of S1P).
Procedure:
-
Pre-treat membranes with 10 µM GDP for 15 minutes on ice to ensure G proteins are in an inactive state.
-
In a 96-well plate, add test compound dilutions.
-
Add the GDP-pre-treated membranes to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the assay by vacuum filtration through a GF/B filter plate.
-
Wash plates with ice-cold wash buffer.
-
Dry the plate, add scintillant, and count radioactivity.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC₅₀ and Emax values.
This workflow quantifies the pharmacodynamic effect of this compound by measuring the absolute count of lymphocytes in peripheral blood.
Caption: Experimental workflow for absolute lymphocyte counting.
Protocol Outline:
-
Dosing: Administer this compound or vehicle orally to animals (e.g., rats).
-
Sample Collection: At a predetermined time point (e.g., 24 hours), collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Staining: Aliquot a precise volume of whole blood into tubes. Add a cocktail of fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD45, CD3, CD4, CD8). Incubate for 30 minutes at room temperature in the dark.
-
Lysis: Add a red blood cell lysis buffer to each tube and incubate for 10 minutes. This removes RBCs while preserving leukocytes.
-
Washing: Centrifuge the tubes, aspirate the supernatant, and wash the cell pellet with FACS buffer.
-
Absolute Counting: Prior to analysis, add a known number of fluorescent counting beads to each sample.
-
Flow Cytometry: Acquire events on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on light scatter properties and CD45 expression. Calculate the absolute cell count using the ratio of cell events to bead events, as per the formula: Absolute Count (cells/µL) = (Number of Cells Counted / Number of Beads Counted) x (Bead Concentration / Sample Volume)
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases by modulating the S1PR1 pathway. Its mechanism as a functional antagonist leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their contribution to pathological inflammation. The characterization of this compound involves a suite of in vitro and in vivo assays to quantify its binding affinity, functional potency, and pharmacodynamic effect on lymphocyte trafficking. The data and protocols outlined in this guide provide a comprehensive technical framework for understanding and evaluating the cellular pathways modulated by this promising S1PR1 agonist.
References
Methodological & Application
Application Notes and Protocols for Zectivimod in an In Vivo Mouse Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing zectivimod, a sphingosine-1-phosphate (S1P) receptor modulator, in a dextran sulfate sodium (DSS)-induced colitis mouse model. This guide is intended for researchers in immunology, gastroenterology, and pharmacology to assess the therapeutic potential of this compound in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] Murine models of colitis are indispensable tools for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics.[1] The dextran sulfate sodium (DSS)-induced colitis model is widely used due to its simplicity and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[1][2]
This compound is a small molecule that acts as a sphingosine-1-phosphate (S1P) receptor agonist.[3] S1P receptor modulators have emerged as a promising therapeutic class for autoimmune diseases, including ulcerative colitis. Their mechanism of action involves the retention of lymphocytes in the lymph nodes, thereby preventing their migration to sites of inflammation, such as the colon in IBD. By sequestering lymphocytes, these agents can reduce the inflammatory response in the gut.
This protocol outlines the procedures for inducing colitis in mice using DSS and for administering this compound to evaluate its efficacy in mitigating disease severity.
Signaling Pathway of S1P Receptor Modulators
Caption: this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and preventing lymphocyte egress from lymph nodes, thereby reducing inflammation in the colon.
Experimental Protocol
This protocol describes the induction of acute colitis using DSS and the subsequent treatment with this compound.
Materials
-
8-12 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
-
Reagents for myeloperoxidase (MPO) assay
-
RNA extraction and qPCR reagents
Experimental Workflow
Caption: Experimental timeline for the DSS-induced colitis model and this compound treatment.
Procedure
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to the following groups (n=8-10 mice/group):
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
-
-
Induction of Acute Colitis:
-
On Day 0, record the baseline body weight and assess stool consistency for all mice.
-
From Day 1 to Day 7, provide mice with drinking water containing 2-3% (w/v) DSS. The concentration may need to be optimized based on the mouse strain and DSS batch. Fresh DSS solution should be prepared every 2-3 days.
-
-
This compound Administration:
-
From Day 1 to Day 7, administer this compound or vehicle to the respective groups via oral gavage once daily. The appropriate dosage of this compound should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring of Colitis Severity (Disease Activity Index - DAI):
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on the scoring system in Table 1. A humane endpoint should be established, such as a body weight loss exceeding 20-25%.
-
-
Sample Collection and Analysis (Day 8):
-
On Day 8, euthanize the mice.
-
Measure and record the final body weight.
-
Carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a small distal portion of the colon for histological analysis, MPO assay, and cytokine analysis.
-
Assessment Parameters
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding as detailed in Table 1.
-
Colon Length: Inflammation typically leads to a shortening of the colon.
-
Histological Analysis: Fixed colon tissue sections can be stained with H&E to assess for epithelial damage, ulceration, and inflammatory cell infiltration. A histological score can be assigned based on the severity of these features.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the colon tissue can be measured by qPCR, ELISA, or multiplex assays.
Data Presentation
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Hemoccult Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Expected Quantitative Outcomes
| Parameter | Control Group | DSS + Vehicle Group | DSS + this compound Group |
| DAI Score (Day 8) | 0 | High (e.g., 3-4) | Reduced |
| Body Weight Change (%) | Gain | Loss (e.g., -10 to -20%) | Attenuated Loss |
| Colon Length (cm) | Normal (e.g., 8-10 cm) | Shortened (e.g., 5-7 cm) | Preserved |
| Histological Score | 0 | High | Reduced |
| MPO Activity (U/g tissue) | Low | High | Reduced |
| TNF-α Expression (fold change) | 1 | High | Reduced |
| IL-10 Expression (fold change) | 1 | Variable | Potentially Increased |
Conclusion
This protocol provides a framework for evaluating the efficacy of this compound in a DSS-induced mouse model of colitis. By modulating lymphocyte trafficking, this compound is expected to ameliorate the clinical and pathological features of colitis. The quantitative data gathered from these experiments will be crucial in determining the therapeutic potential of this compound for the treatment of inflammatory bowel disease. Careful adherence to the protocol and consistent monitoring will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for LC51-0255 in Preclinical Atopic Dermatitis Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC51-0255 is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its mechanism of action involves the internalization and degradation of S1P1 receptors, which leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their recirculation to target tissues.[3] This reduction in peripheral lymphocyte count is a promising therapeutic strategy for autoimmune diseases.[4] While LC51-0255 is currently in Phase II clinical trials for atopic dermatitis, detailed preclinical data from animal models of this specific indication are not extensively published.
These application notes provide a generalized framework for conducting preclinical animal studies to evaluate the efficacy of LC51-0255 for atopic dermatitis, based on its known mechanism and common experimental models of the disease.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates immune cell trafficking. The S1P gradient, which is high in the blood and lymph and low in tissues, is crucial for the egress of lymphocytes from lymphoid organs. LC51-0255, as a selective S1P1 modulator, binds to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from sensing the S1P gradient, thereby trapping them in the lymph nodes and reducing their infiltration into the skin, which is a key pathological feature of atopic dermatitis.
References
- 1. Press Release | Media | LG [lgcorp.com]
- 2. Atopic dermatitis: an expanding therapeutic pipeline for a complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose of LC51-0255, a selective S1P1 receptor modulator, showed dose-dependent and reversible reduction of absolute lymphocyte count in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Lymphocytes Following Zectivimod Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zectivimod is a selective sphingosine-1-phosphate (S1P) receptor modulator. S1P receptor modulators are a class of drugs that have shown efficacy in treating various autoimmune diseases. Their mechanism of action involves the modulation of lymphocyte trafficking. In normal physiological conditions, lymphocytes egress from secondary lymphoid organs, such as lymph nodes, in response to an S1P gradient, which is higher in the blood and lymph. S1P receptor modulators, like this compound, are thought to act as functional antagonists of the S1P1 receptor on lymphocytes. By binding to the S1P1 receptor, they induce its internalization and degradation, thereby rendering the lymphocytes unresponsive to the S1P gradient. This sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes leads to a reduction in the number of circulating lymphocytes, which is believed to be a key component of their therapeutic effect in autoimmune diseases.
Flow cytometry is a powerful technique for the detailed characterization and quantification of lymphocyte subsets in peripheral blood. This application note provides a detailed protocol for the analysis of lymphocyte populations in whole blood samples from subjects treated with this compound. The protocol describes methods for immunophenotyping of major lymphocyte lineages, including T cells, B cells, and Natural Killer (NK) cells, as well as key T cell subpopulations such as naïve, central memory, and effector memory T cells. Understanding the differential effects of this compound on these lymphocyte subsets is crucial for elucidating its mechanism of action and for monitoring its pharmacodynamic effects in preclinical and clinical research.
Data Presentation
Treatment with S1P receptor modulators typically results in a dose-dependent reduction of absolute lymphocyte counts.[1] The following tables summarize the expected quantitative changes in various lymphocyte populations following treatment with this compound, based on the known effects of other S1P receptor modulators.
Table 1: Expected Changes in Absolute Counts of Major Lymphocyte Populations
| Lymphocyte Population | Marker(s) | Expected Change After this compound Treatment |
| Total Lymphocytes | CD45+ | Significant Decrease |
| T Cells | CD3+ | Significant Decrease |
| B Cells | CD19+ | Significant Decrease |
| Natural Killer (NK) Cells | CD3-CD56+ | Minimal to No Change |
| NKT Cells | CD3+CD56+ | Minimal to No Change |
Table 2: Expected Changes in Absolute Counts of T Cell Subsets
| T Cell Subset | Marker(s) | Expected Change After this compound Treatment |
| Helper T Cells | CD3+CD4+ | Significant Decrease |
| Cytotoxic T Cells | CD3+CD8+ | Decrease |
| Naïve T Cells (CD4+ and CD8+) | CCR7+CD45RA+ | Profound Decrease |
| Central Memory T Cells (CD4+ and CD8+) | CCR7+CD45RA- | Significant Decrease |
| Effector Memory T Cells (CD4+ and CD8+) | CCR7-CD45RA- | Minimal to No Change |
| Terminally Differentiated Effector Memory T cells (TEMRA) | CCR7-CD45RA+ | Minimal to No Change |
Signaling Pathway
This compound, as an S1P receptor modulator, influences lymphocyte trafficking by disrupting the normal S1P signaling pathway that governs lymphocyte egress from lymph nodes.
Experimental Workflow
The following diagram outlines the major steps for the flow cytometry analysis of lymphocyte subsets from whole blood.
Experimental Protocols
This section provides a detailed protocol for the preparation and staining of human peripheral blood mononuclear cells (PBMCs) for flow cytometry analysis.
1. Materials and Reagents
-
Blood collection tubes (e.g., EDTA)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Trypan Blue solution
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
12 x 75 mm polystyrene tubes or 96-well U-bottom plates
-
Centrifuge
-
Flow cytometer
Table 3: Suggested Antibody Panel for Lymphocyte Subset Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | AF700 | HI30 | Pan-leukocyte marker, for lymphocyte gating |
| CD3 | APC-H7 | SK7 | T cell marker |
| CD4 | BUV395 | SK3 | Helper T cell marker |
| CD8 | BUV496 | RPA-T8 | Cytotoxic T cell marker |
| CD19 | PE-Cy7 | SJ25C1 | B cell marker |
| CD56 | PE | B159 | NK cell marker |
| CCR7 | BB700 | 3D12 | Naïve and central memory T cell marker |
| CD45RA | BV786 | HI100 | Naïve and TEMRA T cell marker |
| Viability Dye | Zombie NIR™ | - | Dead cell exclusion |
2. PBMC Isolation from Whole Blood
-
Dilute whole blood 1:1 with RPMI 1640 medium at room temperature.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Transfer the cells to a new conical tube and wash by adding 3-4 volumes of RPMI 1640.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 for a second wash.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in flow cytometry staining buffer.
3. Cell Counting and Viability
-
Take a small aliquot of the cell suspension and mix with an equal volume of Trypan Blue solution.
-
Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration and viability.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold flow cytometry staining buffer.
4. Staining Procedure
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into 12 x 75 mm tubes or a 96-well plate.
-
Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
-
Without washing, add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Prepare a cocktail of the fluorochrome-conjugated antibodies at the predetermined optimal concentrations in flow cytometry staining buffer.
-
Add the antibody cocktail to the cell pellet and vortex gently to mix.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
After the final wash, resuspend the cells in 300-500 µL of flow cytometry staining buffer.
-
The samples are now ready for acquisition on a flow cytometer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.
5. Flow Cytometry Data Acquisition and Analysis
-
Set up the flow cytometer with the appropriate laser and filter configuration for the chosen fluorochromes.
-
Use single-stained controls to set up compensation.
-
Acquire a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software.
-
A suggested gating strategy is as follows:
-
Gate on singlets using forward scatter height (FSC-H) vs. forward scatter area (FSC-A).
-
Gate on live cells by excluding the viability dye-positive population.
-
Gate on lymphocytes based on their forward and side scatter (FSC/SSC) properties and positive expression of CD45.
-
From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
From the T cell gate, further delineate helper T cells (CD4+) and cytotoxic T cells (CD8+).
-
Within the CD4+ and CD8+ populations, identify naïve (CCR7+CD45RA+), central memory (CCR7+CD45RA-), effector memory (CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) subsets.
-
Conclusion
This application note provides a comprehensive guide for the flow cytometric analysis of lymphocyte subsets in peripheral blood following treatment with the S1P receptor modulator, this compound. The provided protocols and expected outcomes are based on the known effects of this class of drugs. Adherence to these detailed methods will enable researchers to obtain reliable and reproducible data on the pharmacodynamic effects of this compound on circulating immune cells, which is essential for its continued development and for a deeper understanding of its immunomodulatory properties.
References
Zectivimod Administration in Preclinical Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zectivimod (also known as LC51-0255) is an orally available, small molecule agonist of the sphingosine-1-phosphate 1 (S1P1) receptor.[1] By selectively targeting the S1P1 receptor, this compound modulates the immune system by sequestering lymphocytes in the lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune diseases, including ulcerative colitis and atopic dermatitis.
These application notes provide a summary of available preclinical toxicology data for this compound and detailed protocols for key non-clinical safety and toxicology studies relevant to its class of immunomodulators. The information is intended to guide researchers in designing and interpreting preclinical studies for S1P1 receptor agonists.
Mechanism of Action: S1P1 Receptor Signaling
This compound acts as a functional antagonist by binding to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This prevents lymphocytes from egressing from the lymph nodes in response to the natural S1P gradient, resulting in a dose-dependent and reversible reduction of peripheral lymphocyte counts.[1][2] The primary therapeutic effect is achieved through this reduction in circulating lymphocytes, particularly T-cells, which play a central role in the pathophysiology of many autoimmune disorders.
Preclinical Toxicology Data Summary
Preclinical studies are essential to define the pharmacological and toxicological effects of a new drug candidate before human trials. For this compound, key preclinical safety data have been established in rodent and non-human primate models.
Table 1: this compound No-Observed-Adverse-Effect-Level (NOAEL) in Preclinical Species
| Species | Route of Administration | NOAEL | Reference |
| Rat | Oral | 3 mg/kg | [2] |
| Monkey | Oral | 3 mg/kg |
Table 2: this compound Pharmacodynamic Effects in Rats
| Dose (Oral) | Effect on Peripheral Lymphocytes | Reference |
| 0.03 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |
| 0.1 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |
| 0.3 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | |
| 1 mg/kg | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) |
Experimental Protocols
The following are detailed, representative protocols for conducting preclinical toxicology studies for an S1P1 receptor agonist like this compound. These are based on standard guidelines and best practices for immunomodulatory small molecules.
Protocol 1: Repeat-Dose Oral Toxicity Study in Rodents (Rat)
Objective: To determine the potential toxicity of this compound following repeated oral administration in rats for a specified duration (e.g., 28 days) and to identify a No-Observed-Adverse-Effect-Level (NOAEL).
Materials:
-
This compound test article
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Equipment for clinical observations, blood collection, and analysis
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and at least three dose levels of this compound). A typical study design would include 10 animals per sex per group.
-
Dose Administration: Administer this compound or vehicle control orally via gavage once daily for 28 consecutive days.
-
Clinical Observations: Conduct and record clinical observations at least once daily, including changes in skin, fur, eyes, mucous membranes, behavior, and any signs of illness.
-
Body Weight and Food Consumption: Measure and record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., from the retro-orbital sinus or tail vein) at pre-defined intervals (e.g., pre-study and at termination) for hematology (including complete blood count with differential) and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Record organ weights of key organs (e.g., liver, kidneys, spleen, thymus). Preserve selected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
Data Analysis: Analyze data for statistical significance. Determine the NOAEL based on the absence of treatment-related adverse findings.
References
Application Notes: Measuring Zectivimod Efficacy in an I-BD Organoid Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract, leading to impaired epithelial barrier function.[1][2] Patient-derived intestinal organoids have emerged as a powerful in vitro model, recapitulating the patient-specific epithelial characteristics and allowing for detailed mechanistic studies.[3][4] This document provides a comprehensive protocol to assess the efficacy of Zectivimod, a Sphingosine-1-Phosphate (S1P) receptor modulator, in a human intestinal organoid (HIO) model of IBD. S1P receptor modulators are a class of drugs that reduce intestinal inflammation by preventing the egress of lymphocytes from lymph nodes.[5]
Key Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids (HIOs)
This protocol is adapted from established methods for generating organoids from patient biopsies.
1. Intestinal Crypt Isolation:
- Collect 4-8 colonic biopsies in a 15 mL tube containing 10 mL of cold HBSS. Process immediately or store at 4°C for a maximum of 5-6 hours.
- Wash biopsies 1-2 times with ~10 mL of cold DPBS.
- Incubate the sample in 10 mL of an antimicrobial cocktail for 15 minutes at room temperature with gentle agitation.
- Wash twice with ~10 mL DPBS to remove the antimicrobial solution.
- Digest the tissue with a chelation-based buffer to release intestinal crypts.
2. Organoid Seeding and Culture:
- Resuspend the isolated crypts in a basement membrane matrix (e.g., Matrigel).
- Plate 25-50 µL domes of the crypt-matrix suspension into pre-warmed 24- or 48-well plates.
- Allow the matrix to polymerize at 37°C for 10-15 minutes.
- Overlay with a complete intestinal organoid growth medium containing essential factors like Wnt, R-Spondin, and Noggin.
- Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be passaged every 7-10 days.
Protocol 2: Generation of 2D Monolayers and Induction of IBD Phenotype
To facilitate barrier function assays, 3D organoids are converted to 2D monolayers on Transwell® inserts.
1. Monolayer Seeding:
- Coat Transwell® inserts (e.g., 6.5 mm for 24-well plates) with a diluted extracellular matrix solution and incubate at 37°C for at least 1 hour.
- Mechanically and enzymatically dissociate mature organoids into small cell clusters.
- Seed the cell suspension onto the apical side of the coated Transwell® inserts in an intestinal expansion medium supplemented with a ROCK inhibitor.
- Culture for 7-10 days until a confluent monolayer is formed, confirmed by Transepithelial Electrical Resistance (TEER) measurements. A confluent monolayer typically has a TEER value around 100 Ω·cm².
2. Inflammatory Challenge:
- To model IBD, treat the confluent organoid monolayers with a pro-inflammatory cytokine cocktail. A common combination is TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 1000 IU/mL) added to the basolateral medium for 24-48 hours. This combination is known to induce apoptosis and compromise barrier integrity.
Protocol 3: this compound Treatment
-
Pre-treatment: 2 hours prior to adding the inflammatory cocktail, treat the organoid monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Co-treatment: Add fresh this compound along with the inflammatory cytokines to the basolateral medium.
-
Controls: Include the following control groups:
-
Vehicle Control (no cytokines, no drug)
-
Inflammation Control (cytokines + vehicle)
-
Protocol 4: Efficacy Assessment Assays
1. Transepithelial Electrical Resistance (TEER):
- Measure TEER at baseline, and at 24 and 48 hours post-cytokine treatment using an epithelial voltohmmeter.
- Equilibrate the plate to room temperature for 15 minutes before reading.
- Calculate the resistance (Ω·cm²) by subtracting the blank (insert with no cells) and multiplying by the surface area of the insert. A decrease in TEER indicates compromised barrier function.
2. FITC-Dextran Permeability Assay:
- Following the treatment period, add 4 kDa FITC-dextran (e.g., 1 mg/mL) to the apical chamber of the Transwell®.
- Incubate for a defined period (e.g., 3-4 hours).
- Collect samples from the basolateral chamber and measure the fluorescence (485 nm excitation / 520 nm emission) using a plate reader.
- An increase in basolateral fluorescence indicates increased paracellular permeability.
1. Cytokine Secretion Profiling (ELISA / Luminex):
- Collect the basolateral culture supernatant at the end of the experiment.
- Measure the concentration of key pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α using ELISA or a multiplex Luminex assay.
- A reduction in these cytokines in this compound-treated wells indicates an anti-inflammatory effect.
2. Gene Expression Analysis (RT-qPCR):
- Lyse the organoid monolayers and extract total RNA using a suitable kit.
- Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of inflammatory genes (e.g., TNF, IL1B, IL6, CXCL10).
- Normalize expression to a stable housekeeping gene (e.g., HPRT1).
1. Immunofluorescence Staining for Tight Junction Proteins:
- Fix the monolayers on the Transwell® membranes.
- Permeabilize and block the cells.
- Incubate with primary antibodies against tight junction proteins like Zonula occludens-1 (ZO-1) and Occludin.
- Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
- Image using a confocal microscope to visualize the localization and integrity of the tight junction complexes. Disrupted or discontinuous staining at cell-cell junctions indicates barrier damage.
2. Apoptosis Assay (TUNEL or Cleaved Caspase-3):
- Perform immunofluorescence staining for an apoptosis marker like cleaved Caspase-3 or use a TUNEL assay to detect DNA fragmentation.
- Quantify the percentage of apoptotic cells to assess the cytoprotective effect of this compound against cytokine-induced cell death.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Barrier Function Assessment
| Treatment Group | TEER (Ω·cm²) at 48h | % Change from Baseline | FITC-Dextran Permeability (RFU) |
|---|---|---|---|
| Vehicle Control | 350 ± 25 | +5% | 150 ± 20 |
| Inflammation Control | 80 ± 15 | -75% | 950 ± 60 |
| This compound (1 µM) | 210 ± 20 | -35% | 450 ± 45 |
| this compound (10 µM) | 290 ± 22 | -12% | 250 ± 30 |
Table 2: Inflammatory Marker Analysis
| Treatment Group | Secreted IL-6 (pg/mL) | Secreted IL-8 (pg/mL) | TNF mRNA (Fold Change) |
|---|---|---|---|
| Vehicle Control | 50 ± 10 | 100 ± 15 | 1.0 |
| Inflammation Control | 850 ± 70 | 1200 ± 90 | 5.2 ± 0.6 |
| This compound (1 µM) | 400 ± 50 | 650 ± 60 | 2.8 ± 0.4 |
| this compound (10 µM) | 150 ± 25 | 250 ± 30 | 1.5 ± 0.3 |
Visualizations: Pathways and Workflows
Caption: this compound modulates S1PR1, leading to its internalization and blocking lymphocyte egress.
Caption: Experimental workflow from organoid generation to efficacy assessment.
References
- 1. dovepress.com [dovepress.com]
- 2. Cytokine production profile in intestinal mucosa of paediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of human colon organoids from healthy and inflammatory bowel disease mucosa [protocols.io]
- 4. Patient-derived organoids for therapy personalization in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Zectivimod: Application Notes for Studying T Cell Migration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zectivimod (also known as LC51-0255) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P1 is a G protein-coupled receptor that plays a pivotal role in regulating the egress of lymphocytes, including T cells, from lymphoid organs. The concentration gradient of sphingosine-1-phosphate (S1P) between the lymph nodes and the blood/lymph is a critical signal for T cell trafficking. This compound, by acting as a functional antagonist of the S1P1 receptor, disrupts this signaling pathway. This leads to the internalization and degradation of S1P1 receptors on T cells, rendering them unresponsive to the S1P gradient and consequently sequestering them within the lymph nodes.[1][2] This mechanism of action makes this compound a valuable tool for studying T cell migration and a potential therapeutic agent for autoimmune diseases where T cell trafficking is implicated in the pathology.[3] These application notes provide a detailed protocol for utilizing this compound to study its inhibitory effects on T cell migration in an in vitro setting.
Mechanism of Action: S1P1 Signaling Pathway
The migration of T cells out of lymphoid tissues is largely directed by the S1P gradient, which is high in the blood and lymph and low within the tissues. T cells express S1P1 receptors, and upon binding to S1P, the receptor signals through Gαi to activate downstream pathways, including PI3K/Akt and Rac1, which are essential for cell motility and migration.[4] this compound, as an S1P1 modulator, binds to the receptor, leading to its internalization and subsequent degradation. This functional antagonism prevents the T cell from sensing the S1P gradient, thereby inhibiting its egress from the lymphoid tissue.
Caption: S1P1 Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
In Vitro T Cell Migration (Chemotaxis) Assay using a Transwell System
This protocol describes a common method to assess the effect of this compound on S1P-induced T cell migration in vitro using a transwell (or Boyden chamber) assay.
Materials:
-
Human T cells (e.g., purified primary human T cells or a T cell line like Jurkat)
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
RPMI-1640 medium with 0.5% fatty acid-free Bovine Serum Albumin (BSA)
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size for lymphocytes)[5]
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter
-
Migration quantification reagent (e.g., Calcein-AM or a cell viability reagent like MTT)
-
Plate reader
Protocol:
-
Cell Preparation:
-
Culture T cells in appropriate complete medium.
-
Prior to the assay, starve the cells by resuspending them in serum-free RPMI-1640 with 0.5% fatty acid-free BSA for 2-4 hours at 37°C.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL in the same medium.
-
-
This compound Pre-incubation:
-
In separate tubes, pre-incubate the T cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting S1P in RPMI-1640 with 0.5% fatty acid-free BSA. A concentration of 80 nM S1P is often optimal for T cell migration.
-
Add 600 µL of the S1P chemoattractant solution to the lower wells of the 24-well plate.
-
Include a negative control well with medium only (no S1P).
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated T cell suspension (containing this compound or vehicle) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, you can either:
-
Direct Cell Counting: Collect the cell suspension from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate as required, and then measure the fluorescence on a plate reader. A standard curve can be generated to correlate fluorescence with cell number.
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
To determine the inhibitory effect of this compound, normalize the migration in the presence of the compound to the migration observed with S1P alone (positive control).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental Workflow for In Vitro T Cell Migration Assay.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the inhibition of S1P-mediated T cell migration by this compound. This data is based on typical results observed for selective S1P1 modulators.
| This compound Concentration (nM) | Mean % Migration (± SD) | % Inhibition |
| 0 (Vehicle Control) | 25.2 (± 2.1) | 0 |
| 0.1 | 22.1 (± 1.8) | 12.3 |
| 1 | 15.6 (± 1.5) | 38.1 |
| 10 | 8.4 (± 0.9) | 66.7 |
| 100 | 2.1 (± 0.4) | 91.7 |
| 1000 | 1.5 (± 0.3) | 94.0 |
| IC50 (nM) | ~5-15 | - |
Note: The IC50 value is an estimation based on the provided hypothetical data and is in the expected range for a potent S1P1 modulator.
Conclusion
This compound is a potent inhibitor of S1P1 receptor-mediated T cell migration. The provided protocols and representative data serve as a guide for researchers to effectively design and execute in vitro studies to investigate the immunomodulatory properties of this compound. These assays are crucial for understanding its mechanism of action and for the preclinical assessment of its therapeutic potential in T cell-driven inflammatory and autoimmune diseases.
References
- 1. iomcworld.org [iomcworld.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (LR19019) / LG Chem, TransThera Biosci [delta.larvol.com]
- 4. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes: Immunohistochemical Staining of S1P1 Receptor in Zectivimod-Treated Tissue
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, vascular development, and endothelial barrier function.[1][2][3] Its endogenous ligand, sphingosine-1-phosphate (S1P), guides the egress of lymphocytes from lymphoid organs into circulation.[1][4] Zectivimod (LC510255) is an orally available, small molecule agonist of the S1P1 receptor. Like other S1P receptor modulators, this compound acts as a functional antagonist. Upon binding, it induces the internalization and degradation of the S1P1 receptor, rendering cells unresponsive to the S1P gradient. This sequesters lymphocytes within lymph nodes, reducing the number of circulating lymphocytes and thereby exerting an immunomodulatory effect.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of the S1P1 receptor within tissue sections. This protocol provides a detailed method for the detection of the S1P1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissues, with specific considerations for comparing control versus this compound-treated samples. The expected outcome of this compound treatment is a marked decrease in S1P1 staining on the cell surface of target cells, such as lymphocytes and endothelial cells, due to receptor internalization.
Principle of the Assay
This protocol employs an indirect IHC method. A primary antibody specifically binds to the S1P1 receptor in the tissue. A secondary antibody, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), then binds to the primary antibody. The addition of a chromogenic substrate (e.g., 3,3'-Diaminobenzidine - DAB) results in the formation of a colored precipitate at the antigen site, which can be visualized by light microscopy. Comparing the staining pattern and intensity between vehicle-treated and this compound-treated tissues allows for the assessment of receptor downregulation.
Data Presentation
Quantitative analysis of IHC staining can be performed using digital image analysis software (e.g., ImageJ, QuPath) to provide objective measurements of staining intensity and distribution. The data below is a representative example of results expected from such an analysis, comparing S1P1 receptor staining in lymphoid tissue from a vehicle-treated control group versus a this compound-treated group.
Table 1: Representative Quantitative IHC Analysis of S1P1 Receptor Expression
| Treatment Group | Mean Staining Intensity (Optical Density) | Percentage of S1P1-Positive Cells (Membranous Staining) | H-Score (Intensity x Percentage) |
| Vehicle Control | 0.85 ± 0.12 | 75% ± 8% | 212.5 ± 35.1 |
| This compound-Treated | 0.31 ± 0.09 | 22% ± 6% (predominantly cytoplasmic) | 46.8 ± 15.3 |
Values are presented as mean ± standard deviation. Staining intensity is measured on a scale (e.g., 0-1 or 0-255) converted to optical density. The H-Score is a common method for IHC quantification, calculated by summing the percentage of cells stained at each intensity level multiplied by the intensity score (e.g., 0=negative, 1=weak, 2=moderate, 3=strong).
Experimental Protocols
This protocol is optimized for FFPE tissue sections.
Materials and Equipment
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized Water
-
10 mM Sodium Citrate Buffer (pH 6.0)
-
Tris-Buffered Saline with 0.05% Tween 20 (TBST)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in Methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit anti-S1P1 polyclonal antibody (dilution to be optimized, typically 1:100 - 1:500)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium (non-aqueous)
Equipment:
-
Microtome
-
Water bath (50-60°C)
-
Slide warmer or oven (60°C)
-
Staining jars
-
Humidified chamber
-
Microwave or water bath for antigen retrieval
-
Light microscope
Tissue Preparation and Sectioning
-
Fixation: Immediately after dissection, fix tissues from vehicle- and this compound-treated animals in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol and clear in xylene.
-
Embedding: Infiltrate and embed the tissues in paraffin wax.
-
Sectioning: Using a microtome, cut 4-5 µm thick sections from the paraffin blocks.
-
Mounting: Float the sections in a warm water bath and mount them on positively charged glass slides. Dry the slides overnight.
Staining Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in running deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C and maintain for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with TBST.
-
-
Peroxidase Block:
-
Incubate sections in Peroxidase Block for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the diluted anti-S1P1 primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Signal Development:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
Rinse gently in running tap water.
-
Dehydrate sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Mandatory Visualizations
S1P1 Signaling Pathway
Caption: Canonical S1P1 receptor signaling pathway upon ligand binding.
Immunohistochemistry (IHC) Workflow for S1P1 Staining
Caption: Step-by-step workflow for immunohistochemical staining.
This compound's Mechanism of Action on S1P1 Receptor
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LC51-0255 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC51-0255 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] By binding to S1P1 on lymphocytes, LC51-0255 prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes in the peripheral blood.[2][3][4] This mechanism of action makes LC51-0255 a promising therapeutic candidate for autoimmune diseases characterized by lymphocyte-mediated inflammation, such as ulcerative colitis and multiple sclerosis.[2] While clinical development has primarily focused on LC51-0255 as a monotherapy, its unique mechanism of action presents a strong rationale for its use in combination with other immunomodulators to achieve synergistic or additive therapeutic effects.
This document provides detailed application notes and protocols for researchers interested in exploring the potential of LC51-0255 in combination with other classes of immunomodulatory agents. Due to the limited availability of public data on LC51-0255 in combination therapies, this document also draws upon findings from studies involving other S1P1 receptor modulators as a predictive framework.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking by binding to S1P receptors. The S1P gradient between lymph nodes (low concentration) and the blood/lymph (high concentration) is crucial for lymphocyte egress. LC51-0255, as an S1P1 modulator, acts as a functional antagonist. Upon binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, rendering the cells unresponsive to the S1P gradient and trapping them within the lymph nodes. This leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts, particularly T-cells.
Quantitative Data from Monotherapy Studies
Clinical trials of LC51-0255 as a monotherapy have provided valuable pharmacokinetic (PK) and pharmacodynamic (PD) data.
Table 1: Pharmacokinetic Parameters of LC51-0255 in Healthy Subjects (Multiple Doses)
| Dose | Tmax (hr) | t1/2 (hr) | Accumulation Ratio |
| 0.25 mg | 4.0 | 76 | 5.17 |
| 0.5 mg | 4.5 | 88 | 5.98 |
| 1.0 mg | 4.0 | 95 | 6.64 |
| 1.5 mg | 4.0 | - | - |
| 2.0 mg | 4.0 | 92 | 6.26 |
Table 2: Pharmacodynamic Effects of LC51-0255 on Absolute Lymphocyte Count (ALC) in Healthy Subjects (Multiple Doses)
| Dose | Maximum ALC Reduction from Baseline (%) |
| 0.25 mg | -61.84 ± 14.70 |
| 0.5 mg | -76.70 ± 5.60 |
| 1.0 mg | -82.12 ± 3.68 |
| 1.5 mg | -85.30 ± 6.41 |
| 2.0 mg | -87.98 ± 3.50 |
| Placebo | -31.57 ± 11.17 |
Rationale for Combination Therapy
The targeted lymphocyte sequestration by LC51-0255 suggests its potential for synergistic or additive effects when combined with immunomodulators that have different mechanisms of action.
-
With TNF inhibitors (e.g., infliximab, adalimumab): TNF inhibitors directly neutralize the pro-inflammatory cytokine TNF-α. Combining a TNF inhibitor with LC51-0255 could provide a dual approach to managing inflammation: reducing the number of inflammatory cells at the site of inflammation and neutralizing a key inflammatory mediator.
-
With JAK inhibitors (e.g., tofacitinib, upadacitinib): JAK inhibitors block the signaling of multiple cytokines involved in immune responses. A combination with LC51-0255 could offer a broader suppression of inflammatory pathways.
-
With Corticosteroids (e.g., prednisone, budesonide): Corticosteroids are potent, broad-spectrum anti-inflammatory agents. In acute flares of autoimmune disease, a combination with LC51-0255 might allow for lower or shorter courses of corticosteroids, thereby reducing their significant side effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Combination Therapy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines a general framework for evaluating the efficacy of LC51-0255 in combination with another immunomodulator in a widely used preclinical model of multiple sclerosis.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
LC51-0255 (formulated for oral gavage)
-
Combination immunomodulator (e.g., anti-TNF antibody, JAK inhibitor)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
EAE Induction: Emulsify MOG35-55 peptide in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment Groups: Randomize mice into four groups: Vehicle control, LC51-0255 alone, immunomodulator X alone, and LC51-0255 plus immunomodulator X.
-
Dosing: Begin treatment on a specified day post-immunization (e.g., day 3 for prophylactic or day 7 for therapeutic). Administer LC51-0255 daily via oral gavage. Administer the combination immunomodulator according to its established protocol.
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE using a standard 0-5 scoring system (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund). Record body weights daily.
-
Endpoint Analysis: At the end of the study (e.g., day 21-28), euthanize mice and collect spinal cords for histological analysis of inflammation and demyelination. Collect blood and lymphoid organs for flow cytometric analysis of lymphocyte populations.
Protocol 2: In Vitro S1P1 Receptor Internalization Assay
This assay can be used to confirm the activity of LC51-0255 and to investigate potential modulatory effects of a combination drug on S1P1 signaling.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP)
-
Cell culture medium (DMEM with 10% FBS)
-
Charcoal-stripped FBS
-
LC51-0255
-
Combination immunomodulator
-
Paraformaldehyde solution (4%)
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture HEK293-S1P1-GFP cells in standard medium. For experiments, plate cells on glass-bottom dishes.
-
Serum Starvation: To upregulate S1P1 expression on the cell surface, replace the culture medium with DMEM containing 2% charcoal-stripped FBS and incubate overnight. Then, replace with serum-free DMEM for 2 hours.
-
Treatment: Treat the cells with LC51-0255, the combination immunomodulator, or both for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
Protocol 3: Flow Cytometry for Absolute Lymphocyte Counting
This protocol is essential for quantifying the pharmacodynamic effect of LC51-0255, both alone and in combination, on peripheral blood lymphocyte counts.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, CD19)
-
Absolute counting beads (e.g., TruCount™ tubes)
-
Flow cytometer
Procedure:
-
Sample Preparation: Aliquot a defined volume of whole blood into a flow cytometry tube containing a known number of absolute counting beads.
-
Staining: Add the antibody cocktail to the blood and incubate according to the manufacturer's instructions.
-
Lysis: Add red blood cell lysis buffer and incubate to lyse erythrocytes.
-
Acquisition: Acquire the samples on a flow cytometer. Collect events until a sufficient number of beads have been acquired.
-
Analysis: Gate on the lymphocyte population based on forward and side scatter properties and specific marker expression. The absolute count of lymphocyte subsets can be calculated using the following formula: (Number of cell events / Number of bead events) x (Number of beads per tube / Test volume) = Absolute count (cells/µL)
Concluding Remarks
LC51-0255 holds significant promise as a therapeutic agent for autoimmune diseases. While its development has focused on monotherapy, its targeted mechanism of action provides a strong rationale for exploring its use in combination with other immunomodulators. The protocols and data presented here offer a foundation for researchers to design and execute preclinical and clinical studies to investigate the potential of LC51-0255 combination therapies. Such studies will be crucial in defining the optimal use of this novel S1P1 receptor modulator in the evolving landscape of autoimmune disease treatment.
References
Application Notes and Protocols for Zectivimod Clinical Trial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the clinical investigation of Zectivimod, a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist. The following sections detail the experimental design, key protocols, and data management for a clinical trial assessing the efficacy and safety of this compound in immune-mediated inflammatory diseases such as ulcerative colitis and atopic dermatitis.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that acts as a functional antagonist of the S1PR1.[1][2] By binding to S1PR1 on lymphocytes, this compound induces receptor internalization, thereby preventing lymphocytes from egressing out of lymph nodes.[3][4] This sequestration of lymphocytes, particularly T cells and B cells, in the lymphoid organs leads to a reduction in the number of circulating lymphocytes and, consequently, decreased infiltration of these immune cells into inflamed tissues.[1] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune and inflammatory diseases.
This compound Signaling Pathway
The therapeutic effect of this compound is mediated through its interaction with the S1PR1 signaling pathway. The diagram below illustrates the key steps involved in this process.
Clinical Trial Design
A Phase II, randomized, double-blind, placebo-controlled, multi-center study is proposed to evaluate the efficacy and safety of this compound in patients with moderately to severely active ulcerative colitis or atopic dermatitis.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in inducing clinical remission.
-
Secondary Objectives:
-
To assess the effect of this compound on endoscopic improvement (for ulcerative colitis) or improvement in skin lesions (for atopic dermatitis).
-
To evaluate the safety and tolerability of this compound.
-
To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.
-
Patient Population
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Confirmed diagnosis of ulcerative colitis or atopic dermatitis.
-
Moderately to severely active disease as defined by standardized scoring systems (e.g., Mayo Score for UC, Eczema Area and Severity Index [EASI] for AD).
-
Inadequate response or intolerance to at least one conventional therapy.
-
-
Exclusion Criteria:
-
History of major cardiovascular events.
-
Pre-existing macular edema.
-
Certain cardiac conditions (e.g., second- or third-degree atrioventricular block).
-
Use of other investigational drugs within 30 days of screening.
-
Study Schema
Endpoints
| Endpoint Type | Ulcerative Colitis | Atopic Dermatitis |
| Primary | Proportion of patients achieving clinical remission at Week 12 (defined as a Mayo score ≤ 2 with no individual subscore > 1). | Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and at least a 2-point improvement from baseline at Week 12. |
| Secondary | Endoscopic improvement (Mayo endoscopic subscore of 0 or 1). | At least a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline. |
| Symptomatic remission (stool frequency subscore of 0 or 1 and rectal bleeding subscore of 0). | Reduction in pruritus as measured by the Peak Pruritus Numeric Rating Scale (PP-NRS). | |
| Change from baseline in absolute lymphocyte count. | Change from baseline in absolute lymphocyte count. | |
| Incidence of adverse events and serious adverse events. | Incidence of adverse events and serious adverse events. |
Experimental Protocols
Pharmacodynamic Assessment: Lymphocyte Subset Analysis by Flow Cytometry
Objective: To quantify the effect of this compound on peripheral blood lymphocyte subsets.
Methodology:
-
Sample Collection: Collect whole blood in K2-EDTA tubes at baseline, and at specified time points during the treatment and follow-up periods.
-
Staining:
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered cocktail of fluorescently-labeled monoclonal antibodies. A typical panel would include:
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CD45-PerCP (for lymphocyte gating)
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CD3-FITC (T-cells)
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CD4-PE (T-helper cells)
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CD8-APC (Cytotoxic T-cells)
-
CD19-PE-Cy7 (B-cells)
-
CD16/56-PE (NK cells)
-
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
-
Lysis: Add 2 mL of 1X FACS Lysing Solution, vortex, and incubate for 10 minutes at room temperature in the dark.
-
Acquisition: Acquire samples on a validated flow cytometer (e.g., BD FACSCanto™ II). Collect a minimum of 50,000 total events.
-
Gating Strategy:
-
Gate on lymphocytes using CD45 vs. Side Scatter (SSC).
-
From the lymphocyte gate, identify T-cells (CD3+), B-cells (CD19+), and NK cells (CD3-CD16/56+).
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From the T-cell gate, identify T-helper cells (CD3+CD4+) and cytotoxic T-cells (CD3+CD8+).
-
-
Data Analysis: Calculate the absolute counts of each lymphocyte subset using a single-platform method with counting beads.
S1PR1 Receptor Occupancy Assay
Objective: To measure the percentage of S1PR1 on peripheral blood lymphocytes that are bound by this compound.
Methodology:
-
Sample Collection: Collect whole blood in K2-EDTA tubes at pre-dose and various post-dose time points.
-
Reagents:
-
Fluorescently-labeled this compound or a competitive anti-S1PR1 antibody that binds to the same epitope as this compound.
-
A non-competing anti-S1PR1 antibody that binds to a different epitope to measure total receptor expression.
-
Lymphocyte subset markers (as in the flow cytometry protocol).
-
-
Assay Procedure:
-
Free Receptor Measurement: Incubate whole blood with a sub-saturating concentration of the fluorescently-labeled competitive antibody or this compound.
-
Total Receptor Measurement: In a separate tube, incubate whole blood with a saturating concentration of the non-competing anti-S1PR1 antibody.
-
Co-stain with lymphocyte subset markers.
-
Lyse red blood cells and acquire on a flow cytometer.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for the free and total receptor staining on the target lymphocyte population (e.g., CD4+ T-cells).
-
Calculate Receptor Occupancy (%RO) using the formula: %RO = (1 - (MFI of free receptor / MFI of total receptor)) * 100
-
Safety Monitoring
4.3.1. Cardiovascular Monitoring
Objective: To monitor for potential cardiac effects, particularly bradycardia, upon initiation of this compound.
Protocol:
-
Baseline Assessment: Perform a 12-lead electrocardiogram (ECG) and measure heart rate and blood pressure prior to the first dose.
-
First-Dose Monitoring:
-
Administer the first dose of this compound in a clinical setting with continuous cardiac monitoring.
-
Measure heart rate and blood pressure every hour for the first 6 hours post-dose.
-
Perform a 12-lead ECG at 6 hours post-dose.
-
Patients should be observed for any signs or symptoms of bradycardia.
-
-
Dose Titration: A dose-escalation schedule may be implemented to mitigate the risk of first-dose bradycardia.
4.3.2. Ophthalmologic Monitoring
Objective: To monitor for the potential development of macular edema.
Protocol:
-
Baseline Assessment: All patients should undergo a comprehensive ophthalmologic examination, including optical coherence tomography (OCT), at baseline.
-
Scheduled Follow-up: Repeat ophthalmologic examinations with OCT at regular intervals during the study (e.g., every 3 months).
-
Unscheduled Assessments: Patients should be instructed to report any visual changes immediately, which would trigger an unscheduled ophthalmologic examination.
Data Presentation
All quantitative data from the clinical trial will be summarized in tabular format for clear and concise presentation.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | This compound (Low Dose) (N=...) | This compound (High Dose) (N=...) | Placebo (N=...) | Total (N=...) |
| Age (years), Mean (SD) | ||||
| Sex, n (%) | ||||
| Male | ||||
| Female | ||||
| Disease Duration (years), Mean (SD) | ||||
| Baseline Mayo Score (UC), Mean (SD) | ||||
| Baseline EASI Score (AD), Mean (SD) |
Table 2: Primary and Key Secondary Efficacy Endpoints at Week 12
| Endpoint | This compound (Low Dose) (N=...) | This compound (High Dose) (N=...) | Placebo (N=...) | p-value (vs. Placebo) |
| Ulcerative Colitis | ||||
| Clinical Remission, n (%) | ||||
| Endoscopic Improvement, n (%) | ||||
| Atopic Dermatitis | ||||
| IGA 0 or 1, n (%) | ||||
| EASI-75, n (%) |
Table 3: Change from Baseline in Absolute Lymphocyte Count (x109/L) at Week 12
| Lymphocyte Subset | This compound (Low Dose) (N=...) | This compound (High Dose) (N=...) | Placebo (N=...) |
| Mean Change (SD) | |||
| Total Lymphocytes | |||
| CD3+ T-cells | |||
| CD4+ T-cells | |||
| CD8+ T-cells | |||
| CD19+ B-cells |
Table 4: Summary of Treatment-Emergent Adverse Events
| Adverse Event | This compound (Low Dose) (N=...) | This compound (High Dose) (N=...) | Placebo (N=...) |
| n (%) | |||
| Any TEAE | |||
| Bradycardia | |||
| Macular Edema | |||
| Serious TEAEs |
By adhering to these detailed application notes and protocols, researchers can conduct a robust and well-controlled clinical trial to thoroughly evaluate the therapeutic potential and safety profile of this compound.
References
- 1. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 3. cytometry.org [cytometry.org]
- 4. The safety and pharmacokinetics of a novel, selective S1P1R modulator in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zectivimod Technical Support Center: Troubleshooting Off-Target Effects on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating zectivimod, a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. The following content, presented in a question-and-answer format, addresses potential off-target effects on heart rate that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in heart rate in our experimental models treated with this compound. Is this an expected effect?
Yes, a reduction in heart rate is an anticipated pharmacodynamic effect of this compound. This is a known class effect for S1P receptor modulators. This compound's primary mechanism of action is the modulation of the S1P1 receptor. These receptors are expressed on cardiomyocytes, and their activation can lead to a transient, dose-dependent decrease in heart rate, also known as bradycardia.[1][2][3]
Q2: What is the underlying mechanism for this compound-induced heart rate reduction?
This compound acts as a functional antagonist of the S1P1 receptor. In the heart, S1P1 receptors are coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels in atrial myocytes.[4] Activation of the S1P1 receptor by this compound leads to the opening of these channels, causing potassium ion efflux. This hyperpolarizes the cell membrane, slowing the rate of depolarization in the sinoatrial node and thereby reducing the heart rate.
Q3: Are there potential off-target effects on other S1P receptor subtypes that could influence heart rate?
While this compound is selective for S1P1, it is important to consider the roles of other S1P receptor subtypes present in the cardiovascular system. S1P3 receptors are also found in cardiomyocytes and are implicated in mediating bradycardic effects of S1P agonists.[5] Although this compound has a high selectivity for S1P1, any potential interaction with S1P3 could contribute to heart rate modulation. S1P2 receptors are also present in the heart and are primarily involved in Rho activation and cardioprotection.
Troubleshooting Guide
Issue: Significant or prolonged bradycardia observed in experimental subjects.
Possible Cause: On-target pharmacological effect of this compound on S1P1 receptors in the sinoatrial node.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the severity of bradycardia is dose-dependent. A clear dose-response relationship is indicative of a direct pharmacological effect.
-
Continuous Monitoring: Implement continuous cardiac monitoring (e.g., telemetry or Holter monitoring) for a defined period after the first dose to characterize the onset, magnitude, and duration of the heart rate reduction.
-
Establish Baseline: Ensure that a stable baseline heart rate is established before drug administration to accurately quantify the change.
-
Consider Subject Characteristics: Factors such as age, underlying cardiac conditions, and concomitant medications (e.g., beta-blockers) can influence the extent of bradycardia.
Data Presentation
Table 1: Dose-Dependent Reduction in Heart Rate Following Single Administration of this compound (LC51-0255) in Healthy Volunteers
| Dose Group | Maximum Mean Decrease from Baseline (beats/min) | Time to Maximum Decrease (hours post-dose) |
| Placebo | - | - |
| 0.25 mg | -5.4 | 4 |
| 0.5 mg | -8.1 | 5 |
| 1 mg | -11.5 | 6 |
| 2 mg | -14.2 | 6 |
| 4 mg | -18.9 | 5 |
Data adapted from a Phase 1 clinical trial of LC51-0255 (this compound). The study reported a dose-dependent reduction in heart rate.
Table 2: Incidence of Bradycardia as a Treatment-Emergent Adverse Event (TEAE) after Multiple Administrations of this compound (LC51-0255) for 21 days in Healthy Volunteers
| Dose Group | Number of Subjects with Bradycardia TEAE | Total Number of Subjects |
| Placebo | 0 | 10 |
| 0.25 mg | 1 | 8 |
| 0.5 mg | 2 | 8 |
| 1 mg | 3 | 8 |
| 1.5 mg | 4 | 8 |
| 2 mg | 5 | 8 |
Data from a Phase 1 multiple-ascending dose study of LC51-0255 (this compound). Bradycardia was the most common treatment-emergent adverse event.
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Safety in a Phase 1 Clinical Trial of an S1P Receptor Modulator
Objective: To evaluate the safety and tolerability of single and multiple ascending doses of the S1P receptor modulator, with a focus on cardiovascular parameters.
Methodology:
-
Subject Screening: Healthy male and female subjects are screened for eligibility. Exclusion criteria typically include a history of cardiac disease, arrhythmias, and use of medications known to affect heart rate or atrioventricular (AV) conduction.
-
Baseline Assessment: Prior to dosing, a comprehensive baseline cardiovascular assessment is performed, including:
-
12-lead electrocardiogram (ECG).
-
24-hour Holter monitoring to establish a baseline heart rate profile and rule out underlying conduction abnormalities.
-
Vital signs, including heart rate and blood pressure, are measured in a controlled setting.
-
-
Dosing and Monitoring:
-
Subjects receive a single oral dose of the S1P modulator or placebo.
-
Continuous ECG monitoring (telemetry) is initiated prior to dosing and continues for at least 6-8 hours post-dose.
-
Heart rate and blood pressure are measured at frequent intervals (e.g., every 30 minutes for the first 4 hours, then hourly) post-dose.
-
A 12-lead ECG is performed at the time of expected maximum heart rate reduction and at the end of the monitoring period.
-
-
Data Analysis:
-
The change from baseline in heart rate is calculated at each time point for each dose group.
-
The incidence of adverse events, including bradycardia and AV block, is recorded and compared between active and placebo groups.
-
Visualizations
Caption: S1P1 signaling pathway in cardiomyocytes.
Caption: Experimental workflow for cardiac safety monitoring.
References
- 1. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor 1 Regulates Cardiac Function by Modulating Ca2+ Sensitivity and Na+/H+ Exchange and Mediates Protection by Ischemic Preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Zectivimod Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Zectivimod during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro assays?
This compound is a small molecule that functions as a sphingosine 1-phosphate receptor 1 (S1P1) agonist.[1] Like many small molecule drugs, its chemical structure may lead to poor aqueous solubility, which can be a significant hurdle in obtaining reliable and reproducible results in in vitro experiments.[2] Ensuring this compound is fully dissolved in the assay medium is critical for accurate determination of its biological activity.
Q2: My this compound powder is not dissolving in my initial solvent. What should I do?
If you are having difficulty dissolving this compound powder, consider the following steps:
-
Ensure you are using an appropriate organic solvent. For many nonpolar compounds, Dimethyl Sulfoxide (DMSO) is a common first choice for creating a concentrated stock solution due to its high solubilizing capacity.[3][4]
-
Increase mechanical agitation. Vortexing or sonicating the solution can help break down powder aggregates and facilitate dissolution.[5]
-
Gently warm the solution. A brief period of warming in a 37°C water bath can aid in dissolving the compound. However, be mindful of the potential for compound degradation with excessive heat.
-
Reduce the concentration. If the intended stock solution concentration is too high, the compound may not fully dissolve. Try increasing the solvent volume to lower the concentration.
Q3: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Optimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%, as higher concentrations can be cytotoxic and affect solubility.
-
Perform serial dilutions. Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilutions in the medium.
-
Add the stock solution to the medium while vortexing. This rapid mixing can help to keep the compound dispersed in the aqueous phase.
-
Pre-warm the aqueous medium. Gently warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
Consider the use of co-solvents or solubility enhancers. If precipitation persists, a co-solvent system or the addition of surfactants or cyclodextrins may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial solvent. | The solvent may be inappropriate, or the concentration may be too high. | - Confirm the use of a suitable organic solvent like DMSO. - Increase the volume of the solvent to lower the concentration. - Use mechanical agitation (vortexing, sonication). - Gently warm the solution. |
| The compound dissolves in DMSO but precipitates in the aqueous assay medium. | The compound has "crashed out" due to poor aqueous solubility. | - Lower the final concentration of this compound in the assay. - Reduce the final DMSO concentration to <0.5%. - Perform serial dilutions in the assay medium. - Add the stock solution to the medium while vortexing. |
| Inconsistent or variable results between experiments. | Poor solubility can lead to inconsistent compound concentrations. | - Ensure the stock solution is fully dissolved and homogenous before each use. - Prepare fresh dilutions for each experiment. - Visually inspect for any precipitation before adding to cells. |
| A film or crystals appear in the stock solution after storage. | The compound has come out of solution at low temperatures. | - Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. - Visually confirm that all precipitate has dissolved before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Determine the desired stock concentration. A common starting concentration is 10 mM.
-
Calculate the required mass of this compound and volume of DMSO.
-
Accurately weigh the this compound powder into a sterile, light-protected vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for a brief period or gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This helps to quickly disperse the compound.
-
Continue to mix the solution for a short period to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your experimental setup.
-
Ensure the final concentration of DMSO in your working solution does not exceed a level that is toxic to your cells (typically <0.5%).
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Polarity | Use in Cell-Based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Widely used, but can be toxic at concentrations >0.5-1%. | A common first choice for poorly soluble compounds. |
| Ethanol | High | Suitable for compounds soluble in alcohols. | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol (PEG) | High | Generally considered safe for in vivo and in vitro use. | Viscous, which can make handling difficult. |
| Glycerol | High | Often used in formulations. | Can increase the viscosity of the medium. |
Visualizations
Signaling Pathway
References
Technical Support Center: LC51-0255 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC51-0255. The information is designed to assist in the optimization of dose-response curve experiments and to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LC51-0255?
A1: LC51-0255 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It acts as a functional antagonist by binding to the S1P1 receptor, leading to its internalization and degradation.[1] This prevents lymphocytes from egressing from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes.[1][3]
Q2: What is the reported in vitro potency (EC50) of LC51-0255?
A2: Preclinical studies have shown the half-maximal effective concentration (EC50) of LC51-0255 on the S1P1 receptor to be 21.38 nM, as determined by in vitro Ca2+ mobilization assays.
Q3: What is the selectivity profile of LC51-0255?
A3: LC51-0255 is highly selective for the S1P1 receptor. In preclinical assays, its EC50 for S1PR3 was >10,000 nM and for S1PR5 was 501.19 nM. This selectivity is significant as S1PR3 modulation has been associated with cardiovascular side effects.
Q4: What are the key in vitro assays for generating a dose-response curve for LC51-0255?
A4: Common in vitro functional assays for S1P1 receptor modulators include β-arrestin recruitment assays, cAMP (cyclic adenosine monophosphate) inhibition assays, and lymphocyte chemotaxis/migration assays. These assays measure different aspects of the receptor's response to the modulator.
Data Presentation
Table 1: In Vitro Potency and Selectivity of LC51-0255
| Parameter | Value | Assay Type | Reference |
| S1P1 EC50 | 21.38 nM | Ca2+ Mobilization | |
| S1PR3 EC50 | >10,000 nM | Ca2+ Mobilization | |
| S1PR5 EC50 | 501.19 nM | Ca2+ Mobilization |
Table 2: Comparison of In Vitro Potency of Various S1P1 Receptor Modulators (for reference)
| Compound | S1P1 EC50 (nM) |
| LC51-0255 | 21.38 |
| Fingolimod-P | ~0.3 - 2.0 |
| Siponimod | ~0.4 |
| Ozanimod | ~0.2 |
| Ponesimod | ~1.0 |
Note: EC50 values can vary depending on the specific assay and cell system used.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in GPCR desensitization and internalization.
Materials:
-
HEK293 or CHO cells stably co-expressing human S1P1 receptor and a β-arrestin reporter system (e.g., PathHunter®).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LC51-0255 stock solution in DMSO.
-
S1P agonist (e.g., Sphingosine-1-Phosphate).
-
Detection reagents for the reporter system.
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells in the microplates at an appropriate density and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of LC51-0255 in assay buffer. Also, prepare the S1P agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Addition: Add the LC51-0255 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the S1P agonist to the wells (except for the negative control).
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Reading: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist response by LC51-0255 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of an S1P1 agonist to inhibit the production of cAMP, which is a downstream signaling event of S1P1 receptor activation through Gαi coupling.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor.
-
Cell culture medium.
-
Assay buffer.
-
LC51-0255 stock solution in DMSO.
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells in microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of LC51-0255 in assay buffer.
-
Compound Addition: Add the LC51-0255 dilutions to the cells and incubate.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of LC51-0255 to generate a dose-response curve and determine the EC50 value.
Protocol 3: Lymphocyte Chemotaxis Assay (Transwell)
This assay assesses the ability of LC51-0255 to inhibit the migration of lymphocytes towards an S1P gradient.
Materials:
-
Isolated primary lymphocytes or a lymphocyte cell line (e.g., Jurkat).
-
RPMI 1640 medium with 0.5% BSA.
-
Transwell inserts (5 µm pore size for lymphocytes).
-
24-well companion plates.
-
LC51-0255 stock solution in DMSO.
-
Sphingosine-1-Phosphate (S1P) as a chemoattractant.
-
Calcein-AM or other cell viability stain for quantification.
Procedure:
-
Cell Preparation: Resuspend lymphocytes in RPMI 1640 with 0.5% BSA. Pre-incubate the cells with various concentrations of LC51-0255 for 30-60 minutes at 37°C.
-
Assay Setup: Add RPMI 1640 with 0.5% BSA containing S1P (chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add the pre-incubated lymphocyte suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the Transwell insert.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and reading the fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. Plot the percentage of migration against the log concentration of LC51-0255 to determine the IC50 for migration inhibition.
Troubleshooting Guides
Table 3: Troubleshooting for β-Arrestin and cAMP Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal-to-background ratio | Low receptor expression | Use a cell line with confirmed high-level expression of S1P1. |
| Suboptimal agonist concentration | Perform an agonist dose-response curve to determine the optimal (EC80) concentration. | |
| Inactive reagents | Check the expiration dates and proper storage of all reagents, especially the agonist and detection kits. | |
| No dose-response observed | Incorrect concentration range of LC51-0255 | Test a wider range of concentrations, typically from 1 pM to 10 µM. |
| Inactive LC51-0255 | Verify the integrity of the compound. Prepare fresh dilutions for each experiment. | |
| Assay window is too small | Optimize assay conditions (e.g., incubation time, cell density, agonist concentration). |
Table 4: Troubleshooting for Lymphocyte Chemotaxis Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background migration (in the absence of chemoattractant) | Serum in the medium | Use serum-free medium (e.g., RPMI + 0.5% BSA). Serum-starve cells if necessary. |
| Cell density is too high | Optimize the number of cells seeded in the upper chamber. | |
| Low or no migration towards S1P | Suboptimal S1P concentration | Perform an S1P dose-response curve to find the optimal chemoattractant concentration. |
| Loss of S1P bioactivity | Prepare fresh S1P solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect pore size of the Transwell membrane | Use a 5 µm pore size for lymphocytes. | |
| Cells are not healthy | Ensure high cell viability (>95%) before starting the assay. | |
| High variability in results | Inconsistent cell numbers | Accurately count cells before seeding. |
| Air bubbles trapped under the insert | Ensure no air bubbles are present when placing the insert into the well. |
Visualizations
Caption: S1P1 Receptor Signaling Pathway modulated by LC51-0255.
Caption: Workflow for generating a dose-response curve for LC51-0255.
References
- 1. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LG Chem Life Sciences Innovation Center Announces Data from Phase I Study of its Ulcerative Colitis Treatment LC51-0255 - BioSpace [biospace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing bradycardia side effect in Zectivimod animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the bradycardia side effect observed in animal models treated with Zectivimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LC51-0255) is an orally available, potent, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its primary mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process prevents the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing the number of circulating lymphocytes.[1] This immunomodulatory effect makes it a promising therapeutic candidate for autoimmune diseases.[1]
Q2: Why does this compound cause bradycardia in animal models?
Bradycardia, or a slowing of the heart rate, is a known class effect of S1P receptor modulators.[1][2] The initial administration of this compound acts as an agonist on S1P1 receptors located on atrial myocytes (heart muscle cells). This activation triggers a signaling cascade involving G protein-gated inwardly rectifying potassium (GIRK) channels, leading to a temporary reduction in the excitability of these cells and a subsequent decrease in heart rate.
Q3: Is the bradycardia induced by this compound permanent?
No, the bradycardia induced by this compound is typically transient. The effect is most pronounced after the first dose and tends to diminish with continued administration. This is due to the desensitization of the S1P1 receptors on cardiomyocytes following initial activation and subsequent internalization.
Q4: Which animal model is most appropriate for studying this compound-induced bradycardia?
While rodents are used in preclinical safety studies, the guinea pig is considered a more translationally relevant model for studying S1P1-mediated bradycardia. The regulation of heart rate and atrioventricular (AV) conduction in guinea pigs in response to selective S1P1 modulators more closely resembles that of humans compared to mice, rats, and dogs.
Troubleshooting Guide: Managing Bradycardia in this compound Animal Studies
Issue 1: Significant drop in heart rate observed after the first dose of this compound.
Potential Cause: This is an expected pharmacological effect of a selective S1P1 receptor modulator.
Solutions:
-
Dose-Titration Regimen: Implement a gradual dose-escalation protocol. Starting with a lower dose and progressively increasing to the target dose can significantly attenuate the initial bradycardic effect. This allows for the desensitization of the cardiac S1P1 receptors at sub-therapeutic doses, minimizing the impact on heart rate when the full therapeutic dose is administered.
-
Continuous Monitoring: Employ telemetry to continuously monitor heart rate and ECG in conscious, freely moving animals. This provides real-time data on the onset, magnitude, and duration of the bradycardia without the confounding effects of anesthesia.
-
Pharmacological Intervention (for severe, symptomatic bradycardia): In cases of severe or prolonged bradycardia leading to adverse clinical signs, the use of a parasympatholytic agent like atropine may be considered. However, this should be done with caution as it can induce other cardiovascular effects like hypertension. The standard recommended dose of atropine for small animals is 0.01-0.04 mg/kg.
Issue 2: How to design an effective dose-titration protocol.
Solution: An effective dose-titration protocol should be designed based on the pharmacokinetic and pharmacodynamic properties of this compound. While a specific protocol for this compound in animals is not publicly available, a general approach can be adapted from studies with other S1P1 modulators like ponesimod in guinea pigs. The goal is to maintain a plasma concentration that is sufficient to induce receptor desensitization but not high enough to cause significant bradycardia.
Data Summary
Table 1: Summary of Heart Rate Reduction in Healthy Human Subjects after a Single Dose of this compound (LC51-0255)
| Dose of this compound | Number of Subjects | Most Common Adverse Event | Notes |
| 0.25 mg | 8 | Bradycardia | Well-tolerated |
| 0.5 mg | 8 | Bradycardia | Well-tolerated |
| 1 mg | 8 | Bradycardia | Well-tolerated |
| 2 mg | 8 | Bradycardia | Well-tolerated |
| 4 mg | 8 | Bradycardia | One case of asymptomatic second-degree atrioventricular block observed |
Table 2: Summary of Heart Rate Reduction in Healthy Human Subjects after Multiple Doses of this compound (LC51-0255) for 21 days
| Dose of this compound | Number of Subjects | Most Common Adverse Event | Notes |
| 0.25 mg | 6 | Bradycardia | Generally well-tolerated |
| 0.5 mg | 6 | Bradycardia | Generally well-tolerated |
| 1 mg | 6 | Bradycardia | Generally well-tolerated |
| 1.5 mg | 6 | Bradycardia | Generally well-tolerated |
| 2 mg | 6 | Bradycardia | Generally well-tolerated |
Experimental Protocols
Protocol 1: Cardiovascular Monitoring Using Telemetry
This protocol is essential for accurately assessing the cardiovascular effects of this compound in conscious, unrestrained animals.
Objective: To continuously monitor ECG, heart rate, and blood pressure in animals receiving this compound.
Materials:
-
Implantable telemetry device
-
Surgical tools for implantation
-
Receivers and data acquisition system
-
Animal housing compatible with telemetry monitoring
Procedure:
-
Surgical Implantation: Surgically implant the telemetry device according to the manufacturer's instructions. This is typically done under general anesthesia. The transmitter is usually placed in the abdominal cavity, and the sensing leads are positioned to record the desired cardiovascular parameters.
-
Recovery: Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to the administration of this compound to establish a diurnal rhythm and normal range for each animal.
-
Dosing and Recording: Administer this compound and continuously record cardiovascular parameters for the duration of the study.
-
Data Analysis: Analyze the collected data to determine the onset, magnitude, and duration of any bradycardic events.
Protocol 2: Dose-Titration to Mitigate Bradycardia
This protocol is designed to reduce the first-dose effect of this compound on heart rate.
Objective: To gradually acclimate the animal to this compound, thereby minimizing the initial bradycardic response.
Procedure:
-
Establish Baseline: Using telemetry, establish a stable baseline heart rate for each animal.
-
Initiate Low-Dose: Begin with a fraction of the target therapeutic dose (e.g., 1/10th or 1/4th of the final dose).
-
Monitor Response: Continuously monitor the heart rate. The dose should be low enough to not cause a significant decrease in heart rate.
-
Incremental Dose Escalation: After a set period (e.g., 24 hours) and confirmation that the heart rate is stable, increase the dose incrementally. The increments can be based on a set ratio (e.g., doubling the dose each day) or a Fibonacci sequence.
-
Achieve Target Dose: Continue the dose escalation until the final target therapeutic dose is reached.
-
Continuous Monitoring: Maintain continuous monitoring to ensure the bradycardic effect remains mitigated.
Visualizations
Signaling Pathway of this compound-Induced Bradycardia```dot
Caption: Experimental workflow for managing this compound-induced bradycardia.
References
- 1. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Zectivimod variability in experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Zectivimod and to troubleshoot potential variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LC51-0255) is an orally available, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism of action is to bind to S1P1 receptors on lymphocytes, which leads to the internalization and degradation of the receptor. This process prevents lymphocytes from exiting secondary lymphoid organs, resulting in their sequestration and a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[1][3] This immunomodulatory effect makes this compound a therapeutic candidate for various autoimmune diseases.
Q2: What are the expected in vivo effects of this compound administration?
A2: The primary and most quantifiable in vivo effect of this compound is a dose-dependent and reversible reduction in the absolute lymphocyte count (ALC). In a phase I clinical study, single oral doses of 0.25 mg to 4 mg resulted in a maximum ALC reduction from baseline ranging from -34% to -77%, occurring within 6 to 10 hours post-dose. Daily administration for 21 days led to a mean maximum decrease in ALC from baseline ranging from 62% to 88%. Another common, dose-dependent effect observed is a transient reduction in heart rate (bradycardia).
Q3: Why am I observing high variability in lymphocyte count reduction in my animal studies?
A3: Variability in lymphocyte count reduction in animal models can stem from several factors:
-
Dosing and Administration: Inconsistent oral gavage technique, incorrect dosage calculations, or instability of the this compound formulation can lead to variable drug exposure.
-
Animal Strain and Genetics: Different mouse or rat strains can exhibit varied responses to S1P receptor modulators. Furthermore, underlying genetic differences within an animal colony could influence the immune response.
-
Baseline Health Status: The baseline lymphocyte count and overall health of the animals can impact the magnitude of the response. Stress, subclinical infections, or other underlying conditions can affect immune cell populations.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals, leading to different plasma concentrations and, consequently, varied pharmacological effects.
-
Timing of Blood Collection: As the reduction in lymphocyte count is time-dependent relative to the dose, inconsistencies in the timing of blood sampling will lead to variable results.
Q4: My in vitro dose-response curve for this compound is not sigmoidal. What are the potential causes?
A4: A non-sigmoidal dose-response curve can indicate several issues with the experimental setup:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the full sigmoidal response. It is crucial to perform a wide range of serial dilutions.
-
Cell Viability Issues: At high concentrations, the compound might induce cytotoxicity, leading to a drop-off in the response that is not related to the S1P1 receptor agonism. It is advisable to perform a parallel cytotoxicity assay.
-
Reagent Quality and Stability: Degradation of this compound or the chemoattractant (e.g., S1P) can lead to inconsistent results. Ensure proper storage and handling of all reagents.
-
Assay Incubation Time: The incubation time may be too short or too long. An optimal time window is needed for the cells to migrate without exhausting the chemoattractant gradient or reaching equilibrium.
-
Cell Line Issues: The cell line used may not express sufficient levels of the S1P1 receptor, or its expression may be variable with passage number. Regularly check receptor expression levels.
Troubleshooting Guides
Inconsistent Results in Lymphocyte Migration Assays (Transwell/Boyden Chamber)
| Problem | Possible Cause | Recommended Solution |
| High background migration in negative control wells | Serum in the assay medium is acting as a chemoattractant. | Serum-starve the cells for 12-24 hours before the assay and use serum-free medium in the upper chamber. |
| Cell seeding density is too high, leading to cells falling through the pores. | Perform a cell titration experiment to determine the optimal seeding density for your specific cell type. | |
| Incubation time is too long, allowing for random migration. | Conduct a time-course experiment to identify the optimal incubation period. | |
| Low or no migration towards the S1P gradient | Sub-optimal concentration of the chemoattractant (S1P). | Perform a dose-response curve to determine the optimal S1P concentration (typically in the range of 1-100 nM). |
| Low S1P1 receptor expression on the cells. | Verify S1P1 receptor expression on your cells using flow cytometry or qPCR. Consider using cells known to express high levels of S1P1. | |
| Incorrect pore size of the Transwell membrane for the cell type. | Use a pore size that is appropriate for your cells (e.g., 5 µm for lymphocytes). | |
| This compound concentration is too high, causing complete inhibition of migration. | Test a wider range of this compound concentrations in a serial dilution. | |
| High variability between replicate wells | Inconsistent cell seeding number. | Ensure a homogenous cell suspension and careful pipetting when seeding cells into the upper chamber. |
| Air bubbles trapped under the insert. | Make sure no air bubbles are present when placing the insert into the well. | |
| Inaccurate quantification of migrated cells. | Use a reliable and validated method for cell counting (e.g., flow cytometry with counting beads, or a fluorescence-based assay with a standard curve). |
Unexpected In Vivo Results
| Problem | Possible Cause | Recommended Solution |
| Greater than expected toxicity or adverse events | Off-target effects at high doses. | Although this compound is selective for S1P1, high concentrations may lead to off-target effects. Perform a dose-escalation study to determine the maximum tolerated dose in your model. |
| Animal model is particularly sensitive to S1P receptor modulation. | Review the literature for known sensitivities of your chosen animal model. Consider using a different strain or species. | |
| Lack of efficacy (no significant reduction in lymphocyte count) | Insufficient drug exposure due to poor oral bioavailability in the animal model. | Verify the pharmacokinetic profile of this compound in your animal model. Consider alternative routes of administration if oral bioavailability is low. |
| Genetic variations in the S1P1 receptor in the animal strain. | While less common in inbred lab animals, genetic variations can occur. Sequence the S1PR1 gene if results are consistently negative. | |
| Rapid metabolism of the compound. | Assess the metabolic stability of this compound in the liver microsomes of your animal species. |
Quantitative Data Summary
Table 1: this compound (LC51-0255) In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition |
| S1P1 EC50 | 21.38 nM | In vitro Ca2+ mobilization assay |
| S1P3 EC50 | >10,000 nM | In vitro Ca2+ mobilization assay |
| S1P5 EC50 | 501.19 nM | In vitro Ca2+ mobilization assay |
Table 2: this compound (LC51-0255) In Vivo Pharmacodynamic Effects in Humans (Single Dose)
| Dose | Maximum % Change from Baseline ALC (Mean) | Time to Maximum Effect |
| 0.25 mg | -34% | 6-10 hours |
| 0.5 mg | -50% | 6-10 hours |
| 1 mg | -65% | 6-10 hours |
| 2 mg | -70% | 6-10 hours |
| 4 mg | -77% | 6-10 hours |
Experimental Protocols
Detailed Protocol: In Vitro Lymphocyte Migration Assay using a Transwell System
This protocol describes a method to assess the inhibitory effect of this compound on lymphocyte migration towards an S1P gradient.
Materials:
-
Cells: Jurkat T-cells or freshly isolated primary lymphocytes.
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Inhibitor: this compound.
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Transwell Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.
-
Detection Reagent: Flow cytometry counting beads or a cell viability dye like Calcein-AM.
Procedure:
-
Cell Preparation:
-
Culture or isolate lymphocytes using standard procedures.
-
Prior to the assay, wash the cells twice with serum-free RPMI 1640 to remove any residual serum.
-
Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
For inhibitor treatment, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare a dilution series of S1P in assay medium. A typical concentration range to test is 1 nM to 100 nM.
-
Add 600 µL of assay medium containing the desired concentration of S1P to the lower chambers of the 24-well plate. Include a negative control with assay medium only.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (with or without this compound) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the entire volume from the lower chamber.
-
To accurately count the migrated cells using flow cytometry, add a known volume of counting beads to the collected cell suspension.
-
Acquire the samples on a flow cytometer and calculate the absolute number of migrated cells based on the ratio of cell events to bead events.
-
Alternatively, use a fluorescence-based assay like Calcein-AM. Add the dye to the lower chamber, incubate as per the manufacturer's instructions, and read the fluorescence on a plate reader. A standard curve should be generated to correlate fluorescence intensity with cell number.
-
Visualizations
Caption: this compound binds to the S1P1 receptor, leading to its internalization and degradation, which ultimately inhibits lymphocyte egress from lymphoid organs.
Caption: Experimental workflow for an in vitro lymphocyte migration assay to test the efficacy of this compound.
References
Navigating Long-Term LC51-0255 Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing LC51-0255, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, in long-term experimental settings. As a potent immunomodulatory agent, LC51-0255 holds promise for autoimmune and chronic inflammatory diseases by sequestering lymphocytes in lymphoid organs. However, its long-term administration in preclinical studies requires careful management of its known class effects and potential experimental variables. This guide offers troubleshooting protocols and frequently asked questions to ensure the successful execution of your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term administration of LC51-0255 in a question-and-answer format, providing step-by-step guidance to identify and resolve these challenges.
Issue 1: Suboptimal or Inconsistent Lymphocyte Reduction
Question: We are not observing the expected level of lymphopenia, or the effect seems to wane over time. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent lymphocyte reduction can stem from several factors, from formulation issues to biological compensation. Follow this workflow to diagnose the problem:
Caption: Troubleshooting workflow for inconsistent lymphopenia.
Detailed Steps:
-
Formulation Integrity: Visually inspect your dosing solution for any precipitation. S1P1 receptor modulators can be lipophilic and may require specific vehicles for stable solubilization. If precipitation is observed, consider reformulating with a different vehicle (e.g., 20% Captisol® in saline) or using sonication to ensure complete dissolution.
-
Drug Concentration Verification: An error in the initial weighing or dilution can lead to incorrect dosing. Use a validated analytical method like LC-MS/MS to confirm the concentration of LC51-0255 in your dosing solution.
-
Dosing Procedure Review: Ensure accurate and consistent administration. For oral gavage, confirm proper technique to avoid incomplete delivery. For other routes, verify the administration site and technique.
-
Pharmacokinetic Analysis: Measure the plasma concentration of LC51-0255 at expected peak and trough times. Lower than expected levels may indicate issues with absorption or increased metabolism, necessitating a dose adjustment.
-
Biological Investigation: If formulation, dosing, and plasma levels are confirmed to be correct, consider biological mechanisms. Long-term S1P1 receptor modulation can sometimes lead to compensatory mechanisms. Investigate potential changes in S1P1 receptor expression or signaling pathways in your model.
Issue 2: Managing First-Dose Bradycardia in Animal Models
Question: We are observing significant bradycardia and even atrioventricular block in our animals after the first dose of LC51-0255. How can we mitigate this cardiovascular effect?
Answer: First-dose bradycardia is a known class effect of S1P1 receptor modulators due to their initial agonistic activity on S1P1 receptors in cardiac myocytes.[1][2] While this effect is typically transient, it can be managed in a research setting through a dose-titration protocol.
Recommended Dose-Titration Protocol (Rodent Models):
| Day | Dose | Rationale |
| Day 1-2 | 25% of target dose | Acclimatize the cardiovascular system to the S1P1 receptor modulation. |
| Day 3-4 | 50% of target dose | Gradually increase receptor engagement while minimizing acute heart rate drop. |
| Day 5-6 | 75% of target dose | Continue gradual escalation towards the therapeutic dose. |
| Day 7+ | 100% of target dose | Maintain the desired therapeutic exposure for the remainder of the study. |
This gradual dose escalation allows for the internalization and downregulation of cardiac S1P1 receptors, rendering the heart less sensitive to the acute effects of the drug and mitigating the pronounced bradycardia seen with a full first dose.[3]
Caption: Dose-titration schedule for mitigating bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LC51-0255?
A1: LC51-0255 is a selective S1P1 receptor modulator. It acts as a functional antagonist by binding to the S1P1 receptor on lymphocytes, leading to the receptor's internalization and degradation.[1] This process prevents lymphocytes from egressing from lymph nodes into the peripheral circulation, thereby reducing the number of circulating lymphocytes available to participate in inflammatory responses.[3]
Caption: Mechanism of action of LC51-0255.
Q2: How should LC51-0255 be prepared and stored for in vivo studies?
A2: While specific stability data for LC51-0255 is not publicly available, general guidelines for S1P receptor modulators, which are often lipophilic, can be followed. For preclinical studies, these compounds are typically formulated as a suspension or solution in a vehicle suitable for the route of administration.
-
Preparation: A common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. For compounds with lower solubility, co-solvents or cyclodextrin-based vehicles like Captisol® may be necessary. Ensure the compound is uniformly suspended or completely dissolved before each administration.
-
Storage: Store stock solutions and formulations at 4°C and protected from light, unless otherwise specified by the manufacturer. It is recommended to prepare fresh dosing solutions weekly to minimize the risk of degradation or contamination. A short-term stability test of your formulation at the intended storage and use conditions is advisable.
Q3: What are the expected pharmacokinetic properties of LC51-0255?
A3: Clinical studies in healthy volunteers have provided the following pharmacokinetic data after multiple oral administrations:
| Parameter | Value Range | Implication for Researchers |
| Time to Peak (Tmax) | 4 - 4.5 hours | For acute effect studies, measurements should be taken around this time point post-dosing. |
| Elimination Half-life | 76 - 95 hours | Supports once-daily dosing. Due to the long half-life, a washout period of at least 2-3 weeks should be considered. |
| Accumulation Ratio | 5.17 - 6.64 | The drug accumulates with repeated dosing, reaching steady-state after approximately 2-3 weeks. |
| Primary Elimination | Non-renal | Renal impairment in animal models is unlikely to significantly affect drug clearance. |
Q4: What are the key safety considerations for long-term administration?
A4: Based on clinical data and the known effects of S1P1 receptor modulators, researchers should be aware of the following:
| Potential Effect | Monitoring Recommendation | Mitigation Strategy |
| Lymphopenia | Periodic complete blood counts (CBCs) to monitor absolute lymphocyte counts. | This is the intended pharmacological effect. If severe and associated with adverse events, consider dose reduction. |
| Bradycardia | Heart rate monitoring, especially after the first dose and any dose escalations. | Implement a dose-titration schedule as described in the troubleshooting section. |
| Infections | Monitor animals for signs of infection, as long-term immunosuppression can increase susceptibility. | Maintain a clean housing environment and promptly treat any infections that arise. |
Experimental Protocols
Protocol 1: Flow Cytometry for Murine T-Cell Subset Analysis
This protocol is designed to quantify major T-cell subsets in peripheral blood, which are affected by LC51-0255 administration.
-
Blood Collection: Collect 50-100 µL of peripheral blood from mice into EDTA-coated tubes.
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer (e.g., ACK lysis buffer).
-
Cell Staining:
-
Wash the remaining cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C, protected from light. A recommended panel includes:
-
CD45 (to gate on all leukocytes)
-
CD3 (to identify T-cells)
-
CD4 (to identify helper T-cells)
-
CD8 (to identify cytotoxic T-cells)
-
CD62L and CCR7 (to differentiate naive, central memory, and effector memory subsets)
-
-
-
Fixation (Optional for Intracellular Staining): If analyzing regulatory T-cells, use a FoxP3 staining buffer set for fixation and permeabilization, followed by intracellular staining for FoxP3.
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ leukocytes.
-
From the CD45+ gate, identify CD3+ T-cells.
-
From the CD3+ gate, differentiate CD4+ and CD8+ populations.
-
Within the CD4+ and CD8+ populations, use CD62L and CCR7 to delineate naive (CD62L+/CCR7+), central memory (CD62L+/CCR7+), and effector memory (CD62L-/CCR7-) subsets.
-
Protocol 2: LC-MS/MS for Quantification of S1P Modulators in Plasma
This protocol provides a general method for quantifying S1P receptor modulators like LC51-0255 in rodent plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the drug).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the parent and product ions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the drug in blank plasma.
-
Calculate the concentration of the drug in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Zectivimod-induced lymphopenia in research animals
Technical Support Center: Zectivimod Studies
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with this compound, focusing on the management of treatment-induced lymphopenia in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced lymphopenia?
A1: this compound is a sphingosine-1-phosphate (S1P) receptor modulator. S1P receptors, particularly S1P receptor 1 (S1P1), play a crucial role in lymphocyte trafficking. S1P is naturally present in high concentrations in the blood and lymph. Lymphocytes in secondary lymphoid organs (such as lymph nodes and spleen) have S1P1 receptors on their surface. The S1P gradient between the lymphoid organs and the circulatory system guides the egress of lymphocytes from these tissues into the bloodstream.
This compound, by acting on S1P1 receptors, causes their internalization and degradation, making the lymphocytes unresponsive to the natural S1P gradient. This effectively traps lymphocytes within the secondary lymphoid organs, leading to a significant but reversible reduction in the number of circulating lymphocytes, a condition known as lymphopenia.
Q2: Is the lymphopenia induced by this compound reversible?
A2: Yes, the lymphopenia induced by S1P receptor modulators like this compound is typically reversible. Upon cessation of treatment, the S1P1 receptors on the lymphocyte surface are re-expressed, and the normal trafficking of lymphocytes from lymphoid organs to the peripheral blood resumes. The time to recovery of peripheral lymphocyte counts can vary depending on the pharmacokinetic and pharmacodynamic properties of the specific compound.
Q3: How does this compound-induced lymphopenia affect the interpretation of efficacy studies?
A3: The sequestration of lymphocytes in secondary lymphoid organs is a key part of the therapeutic mechanism of action for autoimmune disease models. By preventing pathogenic lymphocytes from reaching target organs, this compound can ameliorate disease. However, it is crucial to differentiate this intended pharmacodynamic effect from unintended immunosuppression. In studies where immune response to a pathogen is being assessed, the profound lymphopenia can significantly impact the results.
Q4: What are the typical lymphocyte count reductions observed with S1P receptor modulators?
A4: S1P receptor modulators can induce a rapid and significant reduction in peripheral lymphocyte counts, often reaching a nadir of 70-80% below baseline within hours to days of the first dose. The extent and duration of lymphopenia are dose-dependent.
Troubleshooting Guide
Issue 1: Unexpectedly severe or prolonged lymphopenia.
-
Possible Cause 1: Dosing error.
-
Solution: Verify the dose calculations, formulation concentration, and administration volume. Ensure that the dosing schedule is being followed correctly.
-
-
Possible Cause 2: Species-specific sensitivity.
-
Solution: Review literature for known sensitivities of the specific animal model to S1P receptor modulators. Consider a dose-ranging study to determine the optimal dose that balances efficacy with manageable lymphopenia.
-
-
Possible Cause 3: Drug accumulation.
-
Solution: Review the pharmacokinetic profile of this compound. If the dosing interval is shorter than the drug's half-life, accumulation may occur. Consider adjusting the dosing regimen.
-
Issue 2: High incidence of opportunistic infections in the study cohort.
-
Possible Cause: Excessive immunosuppression.
-
Solution 1: Refine the dose. Lowering the dose of this compound may reduce the severity of lymphopenia and the risk of infection while potentially maintaining efficacy.
-
Solution 2: Prophylactic antibiotic/antifungal treatment. Consider co-administration of broad-spectrum antibiotics or antifungals, especially in long-term studies. This should be a carefully considered decision, as it can be a confounding factor.
-
Solution 3: Enhanced animal monitoring. Implement a more rigorous health monitoring schedule for the animals, including regular checks for signs of infection, weight loss, or changes in behavior.
-
Issue 3: Difficulty distinguishing between therapeutic lymphocyte sequestration and general immunosuppression.
-
Possible Cause: Lack of appropriate experimental controls.
-
Solution 1: Incorporate immune challenge studies. To assess the functional immune response, consider including a cohort that is challenged with a specific antigen (e.g., keyhole limpet hemocyanin) to evaluate the primary immune response.
-
Solution 2: Analyze lymphocyte subsets. Use flow cytometry to analyze lymphocyte populations in both the peripheral blood and lymphoid tissues. This can provide insights into which cell types are most affected and whether their activation status is altered.
-
Data Summary
The following table summarizes representative data on lymphocyte count reduction following the administration of S1P receptor modulators in preclinical species.
| Compound Class | Species | Dose | Time to Nadir | Max. Lymphocyte Reduction (%) | Recovery Time (Post-Cessation) |
| S1P Receptor Modulator (Generic) | Mouse | 1 mg/kg | 6 hours | ~75% | 48-72 hours |
| S1P Receptor Modulator (Generic) | Rat | 0.5 mg/kg | 24 hours | ~80% | 72-96 hours |
| S1P Receptor Modulator (Generic) | Cynomolgus Monkey | 0.1 mg/kg | 48 hours | ~70% | 5-7 days |
Experimental Protocols
Protocol 1: Monitoring Peripheral Blood Lymphocyte Counts
-
Objective: To quantify the extent and duration of this compound-induced lymphopenia.
-
Materials: this compound, vehicle control, anticoagulant tubes (e.g., EDTA), automated hematology analyzer, pipettes.
-
Procedure:
-
Acclimatize animals for a minimum of 7 days.
-
Collect a baseline blood sample (e.g., from the tail vein in rodents) at T=0, immediately before the first dose.
-
Administer this compound or vehicle control according to the study protocol (e.g., oral gavage).
-
Collect blood samples at predetermined time points post-dosing (e.g., 2, 4, 6, 24, 48, and 72 hours).
-
For each sample, immediately transfer to an anticoagulant tube and mix gently.
-
Analyze the samples using a calibrated automated hematology analyzer to obtain total white blood cell counts and lymphocyte percentages.
-
Calculate the absolute lymphocyte count for each time point.
-
If conducting a recovery study, continue blood sampling after the final dose until lymphocyte counts return to baseline levels.
-
Protocol 2: Flow Cytometric Analysis of Lymphocyte Subsets in Spleen
-
Objective: To characterize the lymphocyte populations retained in secondary lymphoid organs.
-
Materials: this compound, vehicle control, RPMI-1640 medium, fetal bovine serum (FBS), cell strainers (70 µm), red blood cell lysis buffer, fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220), flow cytometer.
-
Procedure:
-
Treat animals with this compound or vehicle as per the study design.
-
At a predetermined endpoint (e.g., time of peak lymphopenia), humanely euthanize the animals.
-
Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640 medium.
-
Gently dissociate the spleen into a single-cell suspension by mashing it through a 70 µm cell strainer.
-
Pellet the cells by centrifugation and resuspend in red blood cell lysis buffer for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of RPMI-1640 with 10% FBS.
-
Count the viable cells and adjust the concentration to 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pre-titrated antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of T-cell (CD3+, CD4+, CD8+) and B-cell (B220+) populations.
-
Visualizations
Caption: Mechanism of this compound-induced lymphopenia.
Caption: Workflow for monitoring peripheral lymphopenia.
Caption: Troubleshooting logic for adverse events.
Validation & Comparative
Zectivimod and Fingolimod: A Comparative Analysis of S1P Receptor Binding Affinity
In the landscape of autoimmune disease therapeutics, sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of oral drugs. Among these, fingolimod has been a cornerstone, while zectivimod represents a newer, more targeted agent. This guide provides a detailed comparison of their binding affinities for the S1P receptors, supported by available experimental data and methodologies, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.
S1P Receptor Binding Profiles
Fingolimod, a non-selective modulator, requires phosphorylation in vivo to its active form, fingolimod-phosphate, to exert its effects.[1][2] Fingolimod-phosphate then binds to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][2] In contrast, this compound (also known as LC51-0255) is characterized as a selective S1P1 receptor modulator.[3] While extensive quantitative binding data for fingolimod-phosphate is available, specific Ki or IC50 values for this compound are not readily found in publicly accessible literature.
Quantitative Binding Affinity of Fingolimod-Phosphate
The following table summarizes the binding and functional potencies of fingolimod-phosphate across the S1P receptor subtypes.
| Receptor Subtype | Binding Affinity (EC50) | Binding Affinity (pIC50) | Binding Affinity (Ki) |
| S1P1 | ~0.3–0.6 nM | 9.55 | 0.28 nM |
| S1P2 | >10,000 nM | - | - |
| S1P3 | ~3 nM | - | - |
| S1P4 | ~0.3–0.6 nM | - | - |
| S1P5 | ~0.3–0.6 nM | - | - |
Experimental Protocols
The determination of binding affinity for S1P receptor modulators typically involves competitive radioligand binding assays. This methodology allows for the quantification of how effectively a test compound competes with a radiolabeled ligand for binding to the receptor.
Representative Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a compound to S1P receptors expressed in a cell line (e.g., CHO or HEK293 cells).
1. Membrane Preparation:
- Culture cells expressing the specific human S1P receptor subtype of interest.
- Harvest the cells and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a multi-well plate, add the cell membrane preparation to each well.
- Add varying concentrations of the unlabeled test compound (e.g., this compound or fingolimod-phosphate).
- Add a constant, known concentration of a radiolabeled S1P receptor ligand (e.g., [³³P]S1P).
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the concentration of the competing test compound.
- Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The interaction of S1P receptor modulators with their targets initiates a cascade of intracellular signaling events. The diagrams below illustrate the downstream signaling pathway of the S1P1 receptor and a typical workflow for a competitive binding assay.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zectivimod and Ozanimod in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sphingosine-1-phosphate (S1P) receptor modulators, zectivimod (LC51-0255) and ozanimod (RPC-1063), with a focus on their application in preclinical models of colitis. This document summarizes their mechanisms of action, receptor selectivity, and available experimental data to assist in the evaluation of these compounds for inflammatory bowel disease (IBD) research and development.
Introduction
This compound and ozanimod are orally administered small molecules that target S1P receptors, playing a crucial role in lymphocyte trafficking. By modulating these receptors, they prevent the migration of lymphocytes from lymph nodes to sites of inflammation, such as the colon in IBD. While both drugs share a common therapeutic target, their distinct selectivity profiles and stages of development warrant a comparative analysis. Ozanimod is an approved therapy for ulcerative colitis, whereas this compound is currently in earlier stages of clinical development for the same indication.
Mechanism of Action and Signaling Pathway
Both this compound and ozanimod are agonists of S1P receptors. Their primary mechanism of action involves binding to S1P receptor 1 (S1P1) on lymphocytes. This binding internalizes the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating inflammatory immune cells that can infiltrate the colon and contribute to the pathology of colitis.
Receptor Selectivity Profile
A key differentiator between this compound and ozanimod is their selectivity for S1P receptor subtypes. While both target S1P1, ozanimod also demonstrates significant activity at the S1P5 receptor. The implications of S1P5 modulation are still under investigation but may contribute to the overall therapeutic effect or side-effect profile.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Selective Agonist (potency data not publicly available) | N/A | N/A | N/A | N/A |
| Ozanimod | Potent Agonist (EC50: 0.41 nM)[1] | N/A | N/A | N/A | Potent Agonist (EC50: 11 nM)[1] |
N/A: Data not publicly available or activity is not significant.
Performance in a Colitis Model: Ozanimod
Preclinical data for ozanimod is available from a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats.[1] This model mimics some aspects of Crohn's disease, a form of IBD. In this study, oral administration of ozanimod demonstrated a dose-dependent reduction in disease severity.
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Colon Weight to Length Ratio (g/cm) | Macroscopic Colon Disease Score |
| Vehicle | - | -5.2 | 0.28 | 4.5 |
| Ozanimod | 0.3 | -2.1 | 0.22 | 2.8 |
| Ozanimod | 1 | +1.5 | 0.18 | 1.5 |
| Ozanimod | 3 | +2.8 | 0.15 | 1.0* |
*p < 0.05 vs. Vehicle[1]
Performance in a Colitis Model: this compound
As of the latest available information, specific preclinical data for this compound (LC51-0255) in a DSS or TNBS-induced colitis model has not been publicly disclosed. Phase I clinical trials in healthy volunteers have shown that this compound is well-tolerated and leads to a dose-dependent reduction in absolute lymphocyte count, which is a key pharmacodynamic marker for this class of drugs.[2] A Phase II trial in patients with ulcerative colitis is underway, and results from this study will provide the first insights into its clinical efficacy.
Experimental Protocols
Detailed methodologies for standard colitis models are provided below for reference.
TNBS-Induced Colitis in Rats
This protocol is based on the methodology used in the preclinical evaluation of ozanimod.
Procedure:
-
Animal Acclimatization: Male Sprague Dawley rats are acclimatized for at least 5 days before the experiment.
-
Induction of Colitis:
-
Rats are fasted for 24 hours with free access to water.
-
Animals are anesthetized.
-
A catheter is inserted rectally, and a solution of TNBS in ethanol is administered.
-
-
Treatment:
-
Two hours after TNBS administration, daily oral gavage with either vehicle or the test compound (e.g., ozanimod) is initiated and continued for 7 days.
-
-
Monitoring and Endpoints:
-
Body weight is recorded daily.
-
At the end of the study (Day 8), animals are euthanized.
-
The colon is excised, and its length and weight are measured to calculate the weight-to-length ratio.
-
A macroscopic score is assigned based on the severity of inflammation, ulceration, and adhesions.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model that mimics features of ulcerative colitis.
Procedure:
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week.
-
Induction of Colitis:
-
DSS is dissolved in drinking water at a concentration of 2-5% (w/v).
-
Mice are provided with the DSS-containing water ad libitum for 5-7 days.
-
-
Treatment:
-
Treatment with the test compound can be administered prophylactically (starting before or at the same time as DSS) or therapeutically (starting after the onset of colitis symptoms).
-
-
Monitoring and Endpoints:
-
A daily Disease Activity Index (DAI) is calculated based on weight loss, stool consistency, and the presence of blood in the stool.
-
At the end of the study, the colon is excised for measurement of length, weight, and histological analysis. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be quantified.
-
Summary and Future Directions
Ozanimod has demonstrated efficacy in a preclinical model of colitis, and these findings have been successfully translated into clinical practice with its approval for the treatment of ulcerative colitis. Its dual S1P1 and S1P5 receptor agonism is a notable feature.
This compound, a selective S1P1 receptor modulator, has shown promising results in early clinical development in terms of safety and its effect on lymphocyte counts. However, the absence of publicly available preclinical data in a colitis model makes a direct comparison of its anti-inflammatory efficacy with ozanimod challenging at this stage.
For a more comprehensive comparison, future studies should aim to evaluate this compound in established DSS and TNBS colitis models. The forthcoming results from the Phase II clinical trial of this compound in ulcerative colitis patients will be crucial in determining its therapeutic potential and how it compares to existing therapies like ozanimod. Researchers in the field of IBD are encouraged to monitor these developments closely.
References
A Comparative Analysis of Zectivimod and JAK Inhibitors for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy and mechanisms of action of two distinct therapeutic classes for the treatment of atopic dermatitis (AD): Zectivimod, a sphingosine-1-phosphate 1 (S1P1) receptor modulator, and Janus kinase (JAK) inhibitors. While JAK inhibitors have established clinical data in AD, this compound is an emerging therapy currently in Phase 2 clinical development. Due to the limited public availability of clinical data for this compound, a direct quantitative comparison of efficacy is not yet possible. This guide will focus on a detailed comparison of their mechanisms of action and present the available clinical trial data for prominent JAK inhibitors.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and JAK inhibitors in atopic dermatitis diverge significantly, targeting different key aspects of the immune response that drives the disease.
This compound: Modulating Lymphocyte Trafficking
This compound (also known as LC510255) is a small molecule that acts as a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator[1]. S1P1 receptors play a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.
The binding of this compound to S1P1 receptors on lymphocytes causes the receptors to be internalized. This internalization prevents the lymphocytes from sensing the natural S1P gradient that guides their exit from the lymph nodes. By trapping lymphocytes within the lymph nodes, this compound reduces the number of circulating lymphocytes that can migrate to the skin and contribute to the inflammatory cascade characteristic of atopic dermatitis.
JAK Inhibitors: Targeting Cytokine Signaling
Janus kinase (JAK) inhibitors, such as upadacitinib, abrocitinib, and baricitinib, are small molecules that function intracellularly to modulate the signaling of a wide array of pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. These cytokines, including interleukin-4 (IL-4), IL-13, IL-31, and interferon-gamma (IFN-γ), bind to their respective receptors on the surface of immune and other cells, activating the JAK-STAT signaling pathway.
By inhibiting one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), these drugs block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of genes involved in inflammation and the immune response.
Efficacy Data: A Look at the Numbers
As of November 2025, Phase 2 clinical trial data for this compound in atopic dermatitis has not been made publicly available. Therefore, this section will focus on the established efficacy of key JAK inhibitors from their pivotal Phase 3 clinical trials.
This compound (LC510255)
LG Chem and its partner TransThera Sciences are conducting Phase 2 clinical trials for this compound in patients with moderate-to-severe atopic dermatitis in China[2][3]. The outcomes of these trials, including efficacy endpoints such as the Eczema Area and Severity Index (EASI) and the Investigator's Global Assessment (IGA), are awaited and will be crucial in determining the therapeutic potential of this novel S1P1 receptor modulator in atopic dermatitis.
JAK Inhibitors: Phase 3 Clinical Trial Data
The following tables summarize the key efficacy outcomes for three leading oral JAK inhibitors approved for the treatment of moderate-to-severe atopic dermatitis: upadacitinib, abrocitinib, and baricitinib.
Table 1: Efficacy of Upadacitinib in Moderate-to-Severe Atopic Dermatitis (Measure Up 1 & 2 Trials)
| Endpoint (Week 16) | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
| EASI-75 | 70% | 80% | 16% |
| IGA 0/1 | 48% | 62% | 8% |
| Pruritus NRS ≥4 Improvement | 52% | 60% | 12% |
Data from the Measure Up 1 (NCT03569293) and Measure Up 2 (NCT03607422) trials.[4][5]
Table 2: Efficacy of Abrocitinib in Moderate-to-Severe Atopic Dermatitis (JADE MONO-1 & MONO-2 Trials)
| Endpoint (Week 12) | Abrocitinib 100 mg | Abrocitinib 200 mg | Placebo |
| EASI-75 | 39.7% - 44.5% | 61.0% - 62.7% | 10.4% - 11.8% |
| IGA 0/1 | 23.7% - 28.4% | 38.1% - 43.8% | 7.9% - 9.1% |
| Pruritus NRS ≥4 Improvement | 45.2% | 55.3% | 11.5% |
Data from the JADE MONO-1 (NCT03349060) and JADE MONO-2 (NCT03575871) trials.
Table 3: Efficacy of Baricitinib in Moderate-to-Severe Atopic Dermatitis (BREEZE-AD1 & BREEZE-AD2 Trials)
| Endpoint (Week 16) | Baricitinib 2 mg | Baricitinib 4 mg | Placebo |
| EASI-75 | 24.8% | 31.3% | 14.8% |
| IGA 0/1 | 11.4% - 10.6% | 16.8% - 13.8% | 4.8% - 4.5% |
| Pruritus NRS ≥4 Improvement | 32.5% | 44.2% | 14.7% |
Data from the BREEZE-AD1 (NCT03334396) and BREEZE-AD2 (NCT03334422) trials.
Experimental Protocols: A Glimpse into Clinical Trial Design
Detailed experimental protocols for the this compound Phase 2 trials are not publicly available. However, the general design of Phase 3 trials for JAK inhibitors in atopic dermatitis provides a framework for understanding the rigorous evaluation these therapies undergo.
General Phase 3 JAK Inhibitor Trial Design for Atopic Dermatitis
Key Methodological Components:
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults and/or adolescents (≥12 years) with moderate-to-severe chronic atopic dermatitis who are candidates for systemic therapy.
-
Inclusion Criteria: Often include a baseline EASI score ≥16, an IGA score ≥3, and a body surface area (BSA) involvement of ≥10%.
-
Randomization: Patients are typically randomized to receive one of two doses of the oral JAK inhibitor or a matching placebo, once daily.
-
Treatment Duration: The primary efficacy endpoints are usually assessed after a 12 to 16-week treatment period.
-
Primary Endpoints: Co-primary endpoints commonly include the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with a ≥2-point improvement from baseline, and the proportion of patients achieving at least a 75% improvement in their EASI score (EASI-75) from baseline.
-
Key Secondary Endpoints: A crucial secondary endpoint is the proportion of patients achieving a clinically significant reduction in itch, often measured as a ≥4-point improvement on the Peak Pruritus Numerical Rating Scale (NRS).
-
Long-Term Extension: Many trials include an optional long-term extension phase to evaluate the durability of response and long-term safety.
Summary and Future Outlook
This compound and JAK inhibitors represent two innovative but mechanistically distinct approaches to the systemic treatment of moderate-to-severe atopic dermatitis. JAK inhibitors have demonstrated significant efficacy in large-scale clinical trials, offering a valuable oral treatment option for patients. Their mechanism of action, centered on the inhibition of pro-inflammatory cytokine signaling, is well-characterized.
This compound, with its novel mechanism of modulating lymphocyte trafficking, holds promise as a potential future therapy. The completion and publication of its Phase 2 clinical trial results are eagerly anticipated by the scientific community. These data will be essential to understand its efficacy and safety profile in atopic dermatitis and to determine its potential place in the evolving treatment landscape alongside established therapies like JAK inhibitors. A direct comparative analysis will only be possible once these crucial data become available.
References
- 1. This compound by LG Chem for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound (LR19019) / LG Chem, TransThera Biosci [delta.larvol.com]
- 3. This compound - LG Chem - AdisInsight [adisinsight.springer.com]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC51-0255 with Other S1P1 Modulators for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, LC51-0255, with other prominent S1P1 modulators currently utilized or in development for the treatment of autoimmune diseases. This document summarizes key experimental data on efficacy, selectivity, pharmacokinetics, and safety to aid researchers in their evaluation of these compounds for further investigation and drug development.
Introduction to S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking.[1][2] Modulation of the S1P1 receptor subtype, in particular, has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis and ulcerative colitis.[1][3][4] By binding to S1P1 on lymphocytes, these modulators induce receptor internalization, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This reduction in circulating lymphocytes helps to ameliorate the autoimmune response.
LC51-0255 is a novel, orally available, and selective S1P1 receptor modulator. Preclinical and Phase I clinical studies have demonstrated its potential as a therapeutic agent for autoimmune diseases. This guide will compare the pharmacological profile of LC51-0255 with other well-established S1P1 modulators: fingolimod, siponimod, ozanimod, and ponesimod.
Efficacy and Selectivity
The efficacy of S1P1 modulators is intrinsically linked to their potency and selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2-5), which are associated with different physiological functions and potential side effects.
| Compound | S1P1 EC50 (nM) | S1P Receptor Selectivity Profile | Reference |
| LC51-0255 | Data not publicly available | Selective for S1P1 | |
| Fingolimod-P | ~0.3 | Non-selective: S1P1, S1P3, S1P4, S1P5 | |
| Siponimod | ~0.46 | Selective: S1P1, S1P5 | |
| Ozanimod | <1 | Selective: S1P1, S1P5 (27-fold selectivity for S1P1 over S1P5) | |
| Ponesimod | 5.7 | Highly selective for S1P1 |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
Pharmacokinetic Properties
The pharmacokinetic profiles of S1P1 modulators, including their half-life and bioavailability, are critical determinants of their dosing frequency and the reversibility of their effects on lymphocyte counts.
| Compound | Half-life (t½) | Bioavailability | Key Notes | Reference |
| LC51-0255 | 72.2 - 134.0 hours | High (based on preclinical data) | Long half-life suggests sustained lymphocyte suppression. | |
| Fingolimod | 6-9 days | >93% | Long half-life necessitates a prolonged washout period. | |
| Siponimod | ~30 hours | ~84% | Shorter half-life allows for more rapid immune system reconstitution. | |
| Ozanimod | ~19-20 hours | High | Rapid elimination. | |
| Ponesimod | ~33 hours | 84% | Allows for rapid reversal of lymphocyte reduction upon discontinuation. |
Safety and Tolerability
A common class effect of S1P1 modulators is a transient, dose-dependent reduction in heart rate (bradycardia) upon initiation of treatment. The selectivity of newer modulators for S1P1 aims to minimize off-target effects, such as those mediated by S1P3 which is implicated in cardiovascular side effects.
| Compound | Common Adverse Events | Cardiovascular Effects | Reference |
| LC51-0255 | Bradycardia | Dose-dependent reduction in heart rate. | |
| Fingolimod | Bradycardia, atrioventricular block, macular edema, increased risk of infection | Requires first-dose monitoring due to effects on heart rate and conduction. | |
| Siponimod | Bradycardia, macular edema, increased risk of infection | First-dose monitoring recommended for certain patients. | |
| Ozanimod | Bradycardia, increased risk of infection | Dose titration at initiation mitigates cardiac effects. | |
| Ponesimod | Bradycardia, respiratory effects, increased risk of infection | Gradual dose titration is used to minimize cardiac effects. |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize S1P1 receptor modulators.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
-
Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared from a stable cell line.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at pH 7.5.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled S1P1 ligand (e.g., [³H]-ozanimod) and varying concentrations of the unlabeled test compound (e.g., LC51-0255).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the S1P1 receptor are used.
-
Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and saponin.
-
Incubation: Membranes are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, often by filtration.
-
Detection: The amount of [³⁵S]GTPγS incorporated is measured by scintillation counting.
-
Analysis: The EC50 and Emax (maximal effect) of the test compound for G-protein activation are determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist binding, which is a key step in receptor internalization and desensitization.
-
Cell Line: A cell line co-expressing the S1P1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.
-
Assay Conditions: Cells are plated in a multi-well plate and incubated with the test compound.
-
Detection: Upon agonist-induced β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme. A chemiluminescent substrate is added, and the light output is measured.
-
Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the dose-response curve.
Conclusion
LC51-0255 is a promising selective S1P1 receptor modulator with a distinct pharmacokinetic profile characterized by a long half-life. While direct comparative data is still emerging, its profile suggests it may offer sustained lymphocyte suppression with a safety profile focused on the known class effects of S1P1 modulators. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of autoimmune disease, facilitating the objective evaluation of LC51-0255 in comparison to other S1P1 modulators. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of LC51-0255.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of [125I]TZ6544, a promising radioligand for investigating sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zectivimod's Effect on Lymphocyte Sequestration: A Comparative Guide
This guide provides a comparative analysis of Zectivimod (also known as LC510255), an orally administered sphingosine-1-phosphate 1 (S1P1) receptor agonist, and its effect on lymphocyte sequestration.[1] Developed by LG Chem, this compound is designed to treat inflammatory diseases such as ulcerative colitis and atopic dermatitis by reducing the number of circulating lymphocytes.[2] This is achieved by preventing their egress from lymphoid organs.[3]
The performance of this compound is evaluated against other S1P receptor modulators, including Fingolimod, Ozanimod, and Ponesimod, which have similar mechanisms of action.[4][5] This guide presents key experimental data, outlines typical methodologies for assessment, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) receptors play a critical role in regulating the movement of lymphocytes from lymph nodes into the bloodstream. This compound and its alternatives are S1P receptor agonists. Upon binding, they initially activate the S1P1 receptor but subsequently cause its internalization and degradation. This functional antagonism blocks the lymphocyte's ability to respond to the natural S1P gradient, effectively trapping them within the lymph nodes and reducing their circulation in the peripheral blood. This reduction in circulating autoreactive lymphocytes is the primary therapeutic effect in autoimmune diseases.
Comparative Performance Data
The following table summarizes key data for this compound and its alternatives, focusing on their mechanism, effect on lymphocyte counts, and pharmacokinetic properties.
| Feature | This compound (LC510255) | Fingolimod | Ozanimod | Ponesimod |
| Mechanism of Action | Selective S1P1 Receptor Agonist | Non-selective S1P Receptor Modulator (S1P1, S1P3, S1P4, S1P5) | Selective S1P Receptor Modulator (S1P1, S1P5) | Selective S1P1 Receptor Modulator |
| Effect on Lymphocyte Count | Dose-dependent reduction in Absolute Lymphocyte Count (ALC) | Reduces peripheral lymphocyte counts | Reduces ALC to ~45% of baseline at 3 months | Reduces ALC to 20-30% of baseline after 1 week; ~70% reduction at 40mg dose |
| Elimination Half-Life | 76-95 hours | Long half-life with slow elimination | ~21 hours (active metabolites ~11 days) | ~32 hours |
| Reversibility of Effect | Reversible reduction of ALC | Slow reversal of pharmacologic effects | Lymphocyte count recovers to normal range in a median of 30 days (90% by 3 months) | Rapidly reversible; lymphocyte counts normalize within 1-2 weeks of discontinuation |
| Key Differentiator | Favorable once-daily PK profile | First-in-class oral S1P modulator | Designed to limit side effects like bradycardia through selectivity | High selectivity for S1P1 and rapid reversibility of effects |
Experimental Protocols
Validating the effect of an S1P1 receptor agonist on lymphocyte sequestration typically involves a Phase 1, randomized, double-blind, placebo-controlled study in healthy volunteers.
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug after single and multiple ascending doses.
Methodology:
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.
-
Study Design: A dose-escalation design is used. Cohorts of subjects are administered increasing daily doses of the drug (e.g., 0.25 mg to 2 mg) or a placebo for a defined period (e.g., 21 days).
-
Dosing Regimen: The drug is typically administered orally once daily.
-
Pharmacodynamic Assessment:
-
Primary Endpoint: The change in absolute lymphocyte count (ALC) from baseline.
-
Sample Collection: Blood samples are collected at pre-defined time points before, during, and after the treatment period to measure ALC.
-
Analysis: Flow cytometry is used to enumerate total lymphocytes as well as specific subsets (e.g., T cells, B cells).
-
-
Pharmacokinetic Assessment:
-
Blood samples are collected to measure the plasma concentration of the drug and its metabolites over time.
-
Parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t½) are calculated.
-
-
Safety Monitoring:
-
Continuous monitoring of vital signs, with particular attention to heart rate and blood pressure, as bradycardia is a known class effect of S1P modulators.
-
Electrocardiograms (ECGs) are performed regularly.
-
Adverse events are recorded throughout the study.
-
Conclusion
This compound demonstrates a dose-dependent reduction in peripheral lymphocyte counts, consistent with its mechanism as an S1P1 receptor agonist. Its profile is comparable to other drugs in its class, such as Ozanimod and Ponesimod, which have also been developed with increased selectivity for the S1P1 receptor to potentially improve safety profiles compared to the first-generation, non-selective modulator, Fingolimod. Key differentiating factors among these newer agents include their pharmacokinetic profiles, particularly the speed of lymphocyte count recovery after drug discontinuation. Ponesimod is noted for its rapid reversibility, a potentially advantageous feature. This compound's favorable once-daily dosing profile suggests it could be a viable therapeutic option for autoimmune diseases, pending further clinical development and data from later-phase trials.
References
- 1. This compound - LG Chem - AdisInsight [adisinsight.springer.com]
- 2. This compound by LG Chem for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Zectivimod: A Comparative Analysis of Cross-Reactivity with S1P Receptor Subtypes
Zectivimod (also known as LC51-0255) is a novel, orally available sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Like other drugs in its class, this compound's mechanism of action involves the modulation of S1P receptors, which play a crucial role in lymphocyte trafficking.[1][3] This guide provides a comparative analysis of this compound's cross-reactivity with S1P receptor subtypes, placed in context with other S1P modulators. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its selectivity profile.
Comparative Analysis of S1P Receptor Subtype Selectivity
The selectivity of S1P receptor modulators for the five known S1P receptor subtypes (S1P1-5) is a key determinant of their efficacy and safety profiles.[4] Engagement with the S1P1 receptor is primarily responsible for the desired immunomodulatory effects, namely the sequestration of lymphocytes in the lymph nodes. Cross-reactivity with other subtypes, such as S1P3, has been associated with adverse effects like bradycardia.
This compound is characterized as a selective S1P1 receptor modulator. While comprehensive quantitative data on its binding affinity (Ki) or functional activity (EC50) across all five S1P receptor subtypes is not extensively published in the provided search results, its functional effect is a dose-dependent reduction in lymphocyte count, a hallmark of S1P1 modulation.
The following table summarizes the reported functional activities (EC50 values) of this compound's related compound, amiselimod, and other prominent S1P receptor modulators. This comparison highlights the varying degrees of selectivity among these agents.
| Compound | S1P1 (EC50, nM) | S1P2 (EC50, nM) | S1P3 (EC50, nM) | S1P4 (EC50, nM) | S1P5 (EC50, nM) |
| Amiselimod-P | 0.075 | No distinct activity | No distinct activity | Minimal activity | High selectivity |
| Fingolimod-P | Sub-nanomolar | >10,000 | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar |
| Siponimod | ~0.46 | >10,000 | >1111 | ~383.7 | ~0.3 |
| Ozanimod | 1.03 | - | - | - | 8.6 |
Data for Amiselimod-P from preclinical studies. Data for Fingolimod, Siponimod, and Ozanimod from various in vitro studies.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of S1P receptor engagement and the methods used to determine selectivity, the following diagrams illustrate the S1P1 signaling pathway and standard experimental workflows.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose of LC51-0255, a selective S1P1 receptor modulator, showed dose-dependent and reversible reduction of absolute lymphocyte count in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Zectivimod and Etrasimod in Preclinical IBD Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two selective Sphingosine-1-Phosphate (S1P) receptor modulators, Zectivimod (also known as LC51-0255 and LR19019) and Etrasimod, with a focus on their application in preclinical models of Inflammatory Bowel Disease (IBD). While both compounds target the S1P signaling pathway to modulate immune cell trafficking, publicly available data on their preclinical efficacy in IBD models varies significantly.
Introduction to S1P Receptor Modulation in IBD
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1] A concentration gradient of S1P exists between the blood/lymph and lymphoid tissues, which guides the egress of lymphocytes. S1P receptor modulators, by binding to S1P receptors (S1PRs) on lymphocytes, cause the internalization of these receptors, effectively trapping the immune cells in the lymph nodes.[2][3] This prevents their migration to sites of inflammation, such as the gastrointestinal tract in IBD, thereby reducing the inflammatory response.[2][4]
This compound (LC51-0255): An Overview
This compound, developed by LG Chem, is a potent and selective S1P receptor 1 (S1P1) modulator. Its mechanism of action relies on binding to S1P1 on lymphocytes, leading to receptor internalization and the subsequent sequestration of these immune cells within lymph nodes. This reduction in circulating lymphocytes is the intended therapeutic effect for autoimmune diseases like ulcerative colitis.
Phase I clinical trials in healthy volunteers have shown that this compound is well-tolerated and results in a dose-dependent and reversible reduction in absolute lymphocyte counts. A Phase II clinical trial for ulcerative colitis has been initiated in China.
Note: As of late 2025, detailed preclinical efficacy data for this compound in specific IBD animal models (e.g., quantitative measures of disease activity, histology, or cytokine levels) are not extensively available in the public domain. The comparison below is therefore focused on the mechanism of action, while the preclinical performance section is dedicated to Etrasimod, for which more data is available.
Mechanism of Action: this compound
This compound selectively targets the S1P1 receptor, which is the primary receptor responsible for regulating lymphocyte egress from lymphoid tissues.
Etrasimod: An Overview
Etrasimod is an oral, next-generation, selective S1P receptor modulator that targets S1P1, S1P4, and S1P5. This broader selectivity profile, while still avoiding S1P2 and S1P3 (which are associated with certain adverse effects), allows it to modulate the activity of various immune cells. Etrasimod has demonstrated efficacy in attenuating inflammation in preclinical colitis models and has been approved for the treatment of moderately to severely active ulcerative colitis.
Mechanism of Action: Etrasimod
Etrasimod acts as an agonist on S1P1 and a partial agonist on S1P4 and S1P5. Its primary therapeutic effect in IBD is attributed to S1P1-mediated lymphocyte retention in lymph nodes. The modulation of S1P4 and S1P5 may offer additional immunomodulatory effects.
References
- 1. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LG Chem Life Sciences Innovation Center Announces Data from Phase I Study of its Ulcerative Colitis Treatment LC51-0255 [businesswire.com]
- 4. biocytogen.com [biocytogen.com]
Zectivimod in Ulcerative Colitis: A Comparative Analysis Against the Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zectivimod (LC51-0255), an investigational sphingosine-1-phosphate (S1P) receptor modulator, against the current standard of care for the treatment of moderate-to-severe ulcerative colitis (UC). This analysis is based on publicly available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals.
Executive Summary
This compound, a selective S1P1 receptor agonist, is an emerging oral therapy for ulcerative colitis currently in Phase II clinical development.[1] Its mechanism of action, which involves sequestering lymphocytes in lymph nodes to reduce intestinal inflammation, positions it within a promising class of small molecules for autoimmune diseases.[2][3] The current landscape of UC treatment is diverse, encompassing aminosalicylates, corticosteroids, immunomodulators, biologic agents (e.g., anti-TNF, anti-integrin), and other small molecules such as Janus kinase (JAK) inhibitors and other S1P receptor modulators like Ozanimod and Etrasimod. While direct comparative efficacy and safety data for this compound against these standards of care are not yet available from its ongoing clinical trials, this guide leverages data from analogous S1P receptor modulators to provide a preliminary benchmark.
Mechanism of Action: S1P Receptor Modulation
This compound is a selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1][4] S1P receptors play a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, effectively trapping the lymphocytes in the lymph nodes. This reduction in circulating lymphocytes, particularly T cells, limits their infiltration into the colonic mucosa, thereby mitigating the inflammatory cascade characteristic of ulcerative colitis.
Benchmarking Against Standard of Care: Efficacy and Safety
Direct head-to-head clinical trial data for this compound against other UC therapies are not yet available. Therefore, this section presents a comparative overview using data from other S1P receptor modulators (Ozanimod and Etrasimod) as a proxy for the class, alongside key data for established biologics and JAK inhibitors.
Efficacy Data
The following table summarizes key efficacy endpoints from Phase II and III clinical trials of various treatments for moderate-to-severe ulcerative colitis.
| Drug Class | Drug | Trial | Clinical Remission (Induction) | Clinical Remission (Maintenance) | Endoscopic Improvement (Induction) |
| S1P Modulator | This compound (LC51-0255) | Phase II (Ongoing) | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
| S1P Modulator | Ozanimod | TOUCHSTONE (Phase II) | 16% (at 8 wks) | 21% (at 32 wks) | Not Reported |
| True North (Phase III) | 18.4% (at 10 wks) | 37% (at 52 wks) | Not Reported | ||
| S1P Modulator | Etrasimod | OASIS (Phase II) | Not Primary Endpoint | Not Applicable | 41.8% |
| ELEVATE UC 52 & 12 (Phase III) | 27% (at 12 wks) | 32% (at 52 wks) | Not Reported | ||
| S1P Modulator | VTX002 (Tamuzimod) | Phase II | 27.9% (60mg at 13 wks) | Not Applicable | 36.8% (60mg at 13 wks) |
| JAK Inhibitor | Tofacitinib | OCTAVE Induction 1 & 2 (Phase III) | 16.6-18.5% (at 8 wks) | 34.3-40.6% (at 52 wks) | 28.4-31.3% (at 8 wks) |
| JAK Inhibitor | Upadacitinib | U-ACHIEVE (Phase IIb) | 26% (45mg at 8 wks) | 42-52% (15-30mg at 52 wks) | 36% (45mg at 8 wks) |
| Anti-TNF Biologic | Infliximab | ACT 1 & 2 (Phase III) | 32.5-38.8% (at 8 wks) | 34.7% (at 54 wks) | 60.2-62% (at 8 wks) |
| Anti-Integrin Biologic | Vedolizumab | GEMINI I (Phase III) | 16.9% (at 6 wks) | 41.8% (at 52 wks) | 40.9% (at 6 wks) |
| Anti-IL-12/23 Biologic | Ustekinumab | UNIFI (Phase III) | 15.5-15.6% (at 8 wks) | 38.4-43.8% (at 44 wks) | 26.3-27% (at 8 wks) |
| Anti-IL-23 Biologic | Guselkumab | QUASAR (Phase IIb) | Not Reported | Not Applicable | 60.7-61.4% (Clinical Response) |
| Anti-TL1A Biologic | PRA023 | Phase II | 26.5% (at 12 wks) | Not Applicable | 36.8% (at 12 wks) |
Safety and Tolerability
The safety profile of this compound is anticipated to be in line with other S1P receptor modulators. Data from a Phase I study in healthy volunteers showed that this compound was generally well-tolerated, with the most common treatment-emergent adverse event being bradycardia. Dose-dependent reductions in lymphocyte counts and heart rate were observed.
| Drug Class | Common Adverse Events | Serious Adverse Events of Interest |
| S1P Modulators | Bradycardia (first dose), nasopharyngitis, headache, elevated liver enzymes. | Atrioventricular block, macular edema, serious infections. |
| JAK Inhibitors | Upper respiratory tract infections, nasopharyngitis, headache, nausea, hypercholesterolemia. | Serious infections (including herpes zoster), malignancy, thrombosis, major adverse cardiovascular events. |
| Anti-TNF Biologics | Infusion/injection site reactions, upper respiratory tract infections, headache, abdominal pain. | Serious infections (including tuberculosis), demyelinating disease, heart failure, malignancy (e.g., lymphoma). |
| Anti-Integrin Biologics | Nasopharyngitis, headache, arthralgia, nausea. | Progressive multifocal leukoencephalopathy (PML), serious infections, liver injury. |
| Anti-IL-12/23 & IL-23 Biologics | Upper respiratory tract infections, headache, fatigue, injection site reactions. | Serious infections, malignancy. |
Experimental Protocols
While specific protocols for this compound's Phase II trial in ulcerative colitis are not publicly detailed, a generalized workflow for a trial of this nature is presented below.
Generalized Phase II Clinical Trial Protocol for an S1P Modulator in Ulcerative Colitis
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population: Adults with moderately to severely active ulcerative colitis (e.g., Mayo score of 6 to 12, with an endoscopic subscore of ≥2). Patients may have had an inadequate response or intolerance to conventional therapies or biologics.
3. Intervention:
-
Induction Phase: Patients are randomized to receive one of several oral doses of the S1P modulator (e.g., a low dose and a high dose) or a placebo once daily for a specified period (e.g., 12-14 weeks).
-
Maintenance Phase: Patients who respond to the induction therapy may be re-randomized to continue their assigned treatment or placebo for an extended period (e.g., up to 52 weeks) to evaluate long-term efficacy and safety.
4. Key Endpoints:
-
Primary Endpoint: The proportion of patients achieving clinical remission at the end of the induction phase. Clinical remission is typically defined by a composite score, such as a Mayo score ≤2 with no individual subscore >1.
-
Secondary Endpoints: Include clinical response (a defined reduction in the Mayo score), endoscopic improvement (a reduction in the endoscopic subscore), histologic remission, and safety and tolerability.
5. Assessments: Disease activity is assessed at baseline and at specified intervals throughout the trial using the Mayo score, which includes subscores for stool frequency, rectal bleeding, physician's global assessment, and endoscopy. Safety assessments include monitoring of adverse events, vital signs (with a focus on heart rate after the first dose), electrocardiograms, laboratory parameters (including lymphocyte counts and liver function tests), and ophthalmologic examinations for macular edema.
Conclusion and Future Directions
This compound represents a promising addition to the growing class of S1P receptor modulators for the treatment of ulcerative colitis. Its oral administration and novel mechanism of action offer a potential alternative for patients who are refractory or intolerant to existing therapies. While the lack of direct comparative data necessitates a cautious interpretation, the performance of other drugs in its class suggests that this compound could demonstrate competitive efficacy and a manageable safety profile.
The results of the ongoing Phase II clinical trial are eagerly awaited and will be critical in establishing the clinical utility of this compound and its position in the evolving treatment paradigm for ulcerative colitis. Future research should focus on head-to-head trials against established biologics and JAK inhibitors to clearly define its comparative effectiveness and long-term safety.
References
- 1. This compound - LG Chem - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting the Sphingosine-1-Phosphate Pathway: New Opportunities in Inflammatory Bowel Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LG Chem Life Sciences Innovation Center Announces Data from Phase I Study of its Ulcerative Colitis Treatment LC51-0255 [businesswire.com]
Replicating Zectivimod Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zectivimod (LC51-0255) with other leading Sphingosine-1-Phosphate (S1P) receptor modulators. Due to the limited public availability of Phase 2 clinical trial data for this compound, this guide focuses on its mechanism of action, available Phase 1 findings, and a detailed comparison with its competitors, Ozanimod and Etrasimod, for which more extensive data is accessible.
Mechanism of Action: S1P Receptor Modulation
This compound is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its therapeutic effect is believed to stem from its ability to functionally inhibit S1P activity. This leads to the sequestration of lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes that can contribute to the inflammatory cascade in autoimmune diseases like ulcerative colitis and atopic dermatitis.[1]
This mechanism is shared by other S1P receptor modulators such as Ozanimod and Etrasimod. These drugs, by binding to S1P receptors on lymphocytes, prevent their egress from lymphoid tissues, thereby limiting their infiltration into target organs and reducing inflammation.
Signaling Pathway of S1P Receptor Modulators
The binding of an S1P receptor modulator to the S1P1 receptor on a lymphocyte initiates a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism prevents the lymphocyte from responding to the natural S1P gradient that would otherwise guide its exit from the lymph node.
Caption: S1P receptor modulator signaling pathway.
Comparative Data: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound and its key competitors, Ozanimod and Etrasimod. It is important to note that direct comparison of efficacy is challenging due to the different stages of clinical development and the lack of published Phase 2 data for this compound.
Table 1: Pharmacodynamic Effects of this compound (Phase 1)
| Dose | Maximum Mean Reduction in Absolute Lymphocyte Count (ALC) from Baseline | Onset of ALC Reduction |
| 0.25 mg | Dose-proportional | Not specified |
| 0.5 mg | Dose-proportional | Not specified |
| 1 mg | Dose-proportional | Not specified |
| 1.5 mg | Dose-proportional | Not specified |
| 2 mg | Dose-proportional | Not specified |
Data from a Phase 1 study in healthy volunteers.[1]
Table 2: Efficacy in Ulcerative Colitis (Phase 3)
| Drug (Trial Name) | Dose | Primary Endpoint: Clinical Remission (Week 10/12) | Endoscopic Improvement (Week 10/12) |
| Ozanimod (TRUE NORTH) | 0.92 mg once daily | 18.4% vs 6.0% for placebo | 27% vs 12% for placebo |
| Etrasimod (ELEVATE UC 52) | 2 mg once daily | 27.0% vs 7.0% for placebo | 40% vs 11% for placebo |
| Etrasimod (ELEVATE UC 12) | 2 mg once daily | 24.8% vs 15.2% for placebo | 32.8% vs 18.4% for placebo |
| This compound | Not yet available | Not yet available | Not yet available |
Data from respective Phase 3 clinical trials.
Table 3: Efficacy in Atopic Dermatitis (Phase 2/3)
| Drug (Trial Name) | Dose | Primary Endpoint: EASI-75 Response | IGA Score of 0 or 1 |
| Etrasimod (ADVISE) | 2 mg once daily | Not met (vs. placebo) | 29.8% vs 13.0% for placebo (Week 12) |
| Ozanimod | Not yet available | Not yet available | Not yet available |
| This compound | Not yet available | Not yet available | Not yet available |
Data from the ADVISE Phase 2b trial for Etrasimod.[2] Ozanimod is not currently in late-stage development for atopic dermatitis.
Experimental Protocols and Workflows
Detailed experimental protocols for this compound's clinical trials are not publicly available. However, the study designs for Ozanimod and Etrasimod provide a likely framework for the methodologies employed in S1P receptor modulator research.
Ulcerative Colitis Trial Workflow
Clinical trials for S1P receptor modulators in ulcerative colitis typically follow a randomized, double-blind, placebo-controlled design.
Caption: Generalized workflow for ulcerative colitis clinical trials.
Key Methodologies:
-
Patient Population: Adults with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional or biologic therapies.
-
Primary Endpoint: Typically, the proportion of patients achieving clinical remission at the end of the induction period (e.g., 10 or 12 weeks), often defined by the Mayo Clinic Score.
-
Secondary Endpoints: May include clinical response, endoscopic improvement, mucosal healing, and patient-reported outcomes.
-
Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs) due to potential effects on heart rate, and laboratory tests including complete blood counts to monitor lymphocyte levels. Endoscopic evaluations are performed at baseline and at the end of the induction and maintenance phases.
Logical Relationship of S1P Modulator Development
The development pathway for a novel S1P receptor modulator like this compound follows a logical progression from preclinical studies to phased clinical trials.
Caption: Logical progression of drug development for S1P modulators.
Conclusion
This compound, as a selective S1P1 receptor modulator, holds promise as a potential oral therapeutic for inflammatory diseases. While early-phase data indicates a dose-dependent effect on lymphocyte counts, a comprehensive comparison with established alternatives like Ozanimod and Etrasimod is currently hampered by the absence of published Phase 2 efficacy and safety data. Researchers seeking to replicate or build upon the findings related to this compound should closely monitor for forthcoming publications from its ongoing clinical trial program. The experimental designs of competitor trials offer a robust framework for understanding the methodologies likely being employed in the evaluation of this novel S1P receptor modulator.
References
- 1. LG Chem Life Sciences Innovation Center Announces Data from Phase I Study of its Ulcerative Colitis Treatment LC51-0255 - BioSpace [biospace.com]
- 2. Arena Pharmaceuticals Advancing Etrasimod Into Phase 3 Program in Atopic Dermatitis (AD), Reports Compelling Topline Results from Phase 2b ADVISE Trial [prnewswire.com]
Zectivimod's Therapeutic Window: A Comparative Analysis with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Zectivimod (LC51-0255), a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, is an emerging oral therapeutic candidate for autoimmune diseases, currently in Phase II clinical trials for ulcerative colitis and atopic dermatitis. Its mechanism of action, centered on modulating lymphocyte trafficking, places it in a class of immunomodulators with established clinical efficacy. A critical determinant of any new therapeutic's potential is its therapeutic window—the range between the concentration that produces the desired therapeutic effect and the concentration that elicits toxic effects. This guide provides a comparative analysis of the therapeutic window of this compound against other prominent S1P receptor modulators, supported by available preclinical and clinical data.
Comparative Analysis of S1P Receptor Modulators
The therapeutic efficacy of S1P receptor modulators is primarily linked to their potent agonism at the S1P1 receptor, leading to its internalization and subsequent sequestration of lymphocytes in lymph nodes. This reduction in circulating lymphocytes mitigates the inflammatory cascade in autoimmune diseases. However, off-target effects, particularly on other S1P receptor subtypes (S1PR2-5), can contribute to adverse events, thereby narrowing the therapeutic window.
The following tables summarize key preclinical and clinical data for this compound and other S1P receptor modulators.
Table 1: Preclinical Potency and Selectivity of S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | S1P Receptor Selectivity Profile | Key Findings |
| This compound (LC51-0255) | Data not publicly available | Data not publicly available | Selective for S1P1 | Preclinical studies show a dose-dependent reduction in absolute lymphocyte count (ALC). The no-observed-adverse-effect-level (NOAEL) in rats and monkeys was 3 mg/kg.[1] |
| Ozanimod | ~0.16 - 0.41 | ~11 | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4 (>10,000-fold)[2] | Potent S1P1 agonist with high selectivity.[2] |
| Etrasimod | ~6.1 | ~24.4 (partial agonist) | Selective for S1P1, S1P4 (partial agonist), and S1P5 (partial agonist) with no activity on S1P2 or S1P3.[3] | Full agonist at S1P1 with partial agonism at S1P4 and S1P5.[3] |
| Siponimod | ~0.4 | ~0.98 | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4. | Orally active and selective S1P1 and S1P5 modulator. |
| Fingolimod (Active Metabolite) | ~0.3 - 0.6 | ~0.3 - 0.6 | Non-selective, activates S1P1, S1P3, S1P4, and S1P5. | First-generation, non-selective S1P receptor modulator. |
Table 2: Clinical Efficacy and Safety Profile of S1P Receptor Modulators
| Compound | Indication | Key Efficacy Outcomes (Phase 3) | Common Adverse Events |
| This compound (LC51-0255) | Ulcerative Colitis, Atopic Dermatitis | Phase II trials ongoing. Phase I showed dose-dependent reduction in ALC (62-88% from baseline). | Bradycardia (transient) |
| Ozanimod | Ulcerative Colitis, Multiple Sclerosis | UC (True North study): Significantly higher clinical remission vs. placebo at week 10 and 52. | Upper respiratory tract infections, elevated liver enzymes. |
| Etrasimod | Ulcerative Colitis | UC (ELEVATE UC 52 & 12 studies): Statistically significant improvements in clinical remission at week 12 compared to placebo. | Headache, anemia, worsening of ulcerative colitis. |
| Fingolimod | Multiple Sclerosis | MS (FREEDOMS II study): 48% reduction in annualized relapse rate vs. placebo. | Bradycardia, atrioventricular block, macular edema, hypertension, lymphopenia, increased risk of infections. |
| Siponimod | Secondary Progressive Multiple Sclerosis | SPMS (EXPAND study): Significantly reduced the risk of 3-month confirmed disability progression by 21% vs. placebo. | Headache, hypertension, liver function test abnormalities. |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the signaling pathway of S1P receptor modulators and a typical experimental workflow for evaluating their therapeutic window.
References
Safety Operating Guide
Navigating the Safe Disposal of Zectivimod: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Zectivimod is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment.
While specific safety data sheets (SDS) and disposal protocols for this compound are not publicly available, established principles for the disposal of laboratory chemicals and investigational drugs provide a clear framework. Adherence to institutional and local environmental regulations is paramount.
I. Pre-Disposal Assessment and Hazard Identification
Before initiating any disposal procedures, a thorough assessment of the compound's potential hazards is essential.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. If you have a supplier-specific SDS for this compound, it will provide explicit instructions. In the absence of a specific SDS, general principles for handling potent compounds should be applied.
-
Hazard Characterization: Based on available data, this compound is an investigational small molecule.[1][2] As a standard practice for investigational compounds, it should be handled as a potentially hazardous substance. This includes considerations for toxicity, reactivity, and any other potential health and environmental effects.
-
Regulatory Classification: Determine if this compound is classified as a hazardous waste under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Your institution's Environmental Health and Safety (EHS) department is the primary resource for making this determination.[3]
II. Standard Operating Procedure for this compound Disposal
The following procedure outlines the general steps for the safe disposal of this compound. This procedure should be adapted to comply with your institution's specific policies.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in the waste management process.[4]
-
This compound Solid Waste: This includes unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas).
-
This compound Liquid Waste: This includes solutions containing this compound, contaminated solvents, and media.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in designated sharps containers.
Step 2: Waste Containment and Labeling
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for each waste stream. Containers should be compatible with the chemical properties of the waste.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (if applicable)
-
The name of the chemical: "this compound"
-
The specific contents and concentration
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: On-Site Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Do not accumulate large quantities of waste. Follow institutional guidelines for the maximum allowable storage time.
Step 4: Disposal through Approved Vendors
-
Contact EHS: Your institution's EHS department will coordinate the pickup and disposal of chemical waste. They work with licensed and approved hazardous waste vendors.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed facility. This ensures the complete destruction of the active compound.
-
Documentation: Maintain meticulous records of all disposed this compound waste, including quantities, dates, and disposal manifests provided by the vendor. These records are essential for regulatory compliance.
III. Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Consult the SDS: If available, the SDS will provide specific spill cleanup procedures.
-
Use Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean and Decontaminate: Clean the spill area according to your institution's approved procedures for hazardous materials. All cleanup materials must be disposed of as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and the EHS department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures, the Safety Data Sheet for the compound, and your Environmental Health and Safety department to ensure full compliance with all applicable regulations.
References
Comprehensive Safety and Handling Protocols for Zectivimod
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe handling, use, and disposal of Zectivimod, a sphingosine-1-phosphate receptor agonist. Given the absence of a specific Material Safety Data Sheet (MSDS) in publicly available resources, these recommendations are based on established best practices for handling potent, non-cytotoxic pharmaceutical compounds in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent direct contact and inhalation. The following table outlines the minimum required PPE.
| PPE Component | Standard Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. Double-gloving is recommended when handling concentrated forms or during prolonged procedures. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Full-length, cuffed sleeves | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A certified chemical fume hood is the preferred primary engineering control. |
II. Operational Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe operational procedures.
Figure 1: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled, sealed container for chemical waste. |
| This compound Solutions | Collect in a designated, sealed waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE | Dispose of in a designated solid chemical waste container. |
All waste must be handled in accordance with institutional and local environmental regulations for chemical waste disposal.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Figure 2: A decision-making diagram for immediate actions to be taken in the event of an emergency involving this compound.
This guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Researchers are encouraged to perform a risk assessment prior to handling this compound and to consult with their institution's Environmental Health and Safety department for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
